clozapine N-oxide
描述
structure given in first source
Structure
3D Structure
属性
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCZBIQSYYWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955778 | |
| Record name | Clozapine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34233-69-7 | |
| Record name | Clozapine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34233-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clozapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clozapine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clozapine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clozapine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOZAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clozapine N-Oxide: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanisms, Experimental Protocols, and Data Interpretation for Drug Development Professionals
Introduction
Clozapine N-oxide (CNO) is a synthetic, water-soluble compound that has become a cornerstone in the field of chemogenetics.[1][2][3] It is a metabolite of the atypical antipsychotic drug clozapine.[4][5] Initially considered pharmacologically inert, CNO gained prominence as the designated actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This technology provides precise temporal and spatial control over cell signaling pathways in vivo, making it an invaluable tool in neuroscience and other areas of basic research.
This technical guide provides a comprehensive overview of CNO, detailing its mechanism of action, pharmacokinetic profile, and critical considerations for its use in research. It is intended for researchers, scientists, and drug development professionals who are utilizing or planning to utilize DREADD technology in their experimental paradigms.
Mechanism of Action: The DREADD System
DREADDs are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule, most commonly CNO. These receptors are typically derived from human muscarinic acetylcholine receptors, with point mutations that abolish affinity for acetylcholine while creating a selective binding pocket for CNO or its active metabolite.
The central tenet of the CNO-DREADD system is the ability to selectively activate specific intracellular signaling cascades in genetically targeted cells. The most widely used DREADDs are:
-
Gq-DREADDs (e.g., hM3Dq): These receptors couple to the Gαq/11 G-protein. Upon activation by CNO's metabolite, clozapine, they activate Phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and subsequent neuronal depolarization and firing.
-
Gi-DREADDs (e.g., hM4Di): These receptors couple to the Gαi/o G-protein. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This typically results in neuronal hyperpolarization and inhibition of neurotransmitter release.
-
Gs-DREADDs (e.g., GsD): These receptors are engineered to couple to the Gαs protein. Activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of Protein Kinase A (PKA), which can modulate neuronal excitability and gene expression.
A critical and more recently understood aspect of CNO's mechanism of action in vivo is its reverse-metabolism to clozapine. While CNO itself has poor blood-brain barrier permeability and low affinity for DREADD receptors, clozapine readily crosses the blood-brain barrier and acts as a potent agonist at these engineered receptors. This has significant implications for experimental design and data interpretation.
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the binding affinities, potencies, and pharmacokinetic parameters of CNO and its active metabolite, clozapine.
Table 1: Ligand Binding Affinities (Ki) and Potencies (EC50) at DREADDs
| Ligand | Receptor | Ki (nM) | EC50 (nM) | Comment |
| Clozapine | hM3Dq | ~5.7 | - | High Affinity |
| CNO | hM3Dq | >10,000 | - | Negligible Affinity |
| Clozapine | hM4Di | ~9.8 | 0.42 | High Affinity and Potency |
| CNO | hM4Di | >10,000 | 8.1 | Negligible Affinity, Lower Potency |
| Compound 21 | hM4Di | - | 2.95 | Intermediate Potency |
Table 2: Pharmacokinetic Parameters of CNO and its Metabolites
| Compound | Species | Dose & Route | Cmax | Tmax | Brain Penetration |
| CNO | Rhesus Monkey | 10 mg/kg SC | 2528 ng/mL | 45 min | Limited (P-glycoprotein substrate) |
| Clozapine (from CNO) | Rhesus Monkey | 10 mg/kg SC | 34 nM (CSF) | >60 min | Readily crosses BBB |
| CNO | Mouse | 3.5 mg/kg IP | ~3.3% of plasma CNO at 15 min | - | Poor |
| Clozapine (from CNO) | Mouse | 3.5 mg/kg IP | ~427 nM (brain) at 15 min | - | Accumulates in the brain |
Experimental Protocols
Rigorous experimental design is crucial for obtaining valid and reproducible results with the CNO-DREADD system. This includes careful preparation of CNO solutions, appropriate administration, and, most importantly, the inclusion of comprehensive control groups.
Protocol 1: CNO Solution Preparation
Materials:
-
This compound (CNO) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution (in DMSO):
-
Due to CNO's limited aqueous solubility, a stock solution in DMSO is often prepared first.
-
Weigh the desired amount of CNO powder and dissolve it in 100% DMSO to a concentration of, for example, 5 mg/mL.
-
Vortex thoroughly until the CNO is completely dissolved.
-
Note: DMSO stock solutions can be stored at -20°C for short periods, but freshly prepared solutions are recommended.
-
-
Working Solution (for injection):
-
On the day of the experiment, thaw the DMSO stock solution (if frozen) and bring it to room temperature.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., 0.1-1 mg/mL). The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle effects.
-
For a 1 mg/kg dose in a mouse, a common working solution concentration is 0.1 mg/mL, allowing for an injection volume of 10 µL per gram of body weight.
-
Protocol 2: In Vivo Administration
Route of Administration:
-
Intraperitoneal (IP) injection: This is the most common route for systemic administration in rodents.
-
Subcutaneous (SC) injection: Another common route for systemic delivery.
-
Oral administration (in drinking water): This method can be used for chronic activation but makes it difficult to control the precise dose consumed.
Dosage:
-
CNO doses typically range from 1 to 10 mg/kg in rodents.
-
However, due to the back-conversion to clozapine and potential off-target effects, it is crucial to use the lowest effective dose. Doses as low as 0.2-0.5 mg/kg for clozapine have been suggested to be effective for DREADD activation. It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
Protocol 3: Essential Experimental Controls
The potential for off-target effects from CNO, primarily through its conversion to clozapine, necessitates the inclusion of rigorous control groups.
-
Control Group 1: DREADD-negative animals receiving CNO: This is the most critical control. These animals (e.g., wild-type littermates or animals injected with a control virus lacking the DREADD construct) receive the same dose of CNO as the experimental group. This allows for the assessment of any behavioral or physiological effects of CNO or its metabolites that are independent of DREADD activation.
-
Control Group 2: DREADD-positive animals receiving vehicle: This group confirms that the vehicle (e.g., saline with a low percentage of DMSO) does not cause any effects and that the DREADD expression itself does not alter the baseline behavior.
-
Control Group 3 (Optional but recommended): DREADD-positive animals receiving a low dose of clozapine: This can help to directly assess the contribution of clozapine's off-target effects at a concentration that may be achieved through CNO metabolism.
Mandatory Visualizations
Signaling Pathways
References
Clozapine N-Oxide (CNO) as a DREADD Agonist: A Technical Guide for Neuronal Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of Clozapine N-oxide (CNO) for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a cornerstone of modern chemogenetics for neuronal control. We delve into the core mechanism of action, present key quantitative data, detail experimental protocols, and discuss critical considerations for the accurate interpretation of results.
The Core Mechanism: CNO as a Prodrug
Initially, CNO was considered a pharmacologically inert ligand that directly activated DREADD receptors. However, subsequent research has fundamentally revised this understanding. It is now established that CNO primarily functions as a prodrug.[1] In vivo, systemically administered CNO exhibits poor permeability across the blood-brain barrier.[1] Instead, it is rapidly reverse-metabolized in peripheral tissues to clozapine.[1][2] This clozapine, an atypical antipsychotic, readily enters the brain and acts as a potent, high-affinity agonist at DREADD receptors, making it the true actuator in most in vivo experiments.[1] This metabolic conversion is a critical factor that necessitates rigorous experimental controls.
DREADD Signaling Pathways
DREADDs are engineered G protein-coupled receptors (GPCRs) derived from human muscarinic receptors. They are mutated to eliminate affinity for the endogenous ligand, acetylcholine, while creating a specific binding pocket for an otherwise inert designer drug or its metabolite. The most common DREADDs are designed to couple to specific G protein pathways to either activate or inhibit neuronal activity.
Activation of Gq-coupled DREADDs, such as hM3Dq, initiates an excitatory signaling cascade. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). In neurons, this pathway typically leads to depolarization and increased firing rate.
Activation of Gi-coupled DREADDs, such as hM4Di, leads to neuronal inhibition. The Gαi subunit inhibits the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and silencing neuronal activity.
Gs-coupled DREADDs are used less frequently but are designed to activate neurons. Upon agonist binding, the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. This can modulate ion channel activity and lead to neuronal excitation.
Quantitative Data Presentation
The pharmacological data highlight the discrepancy between CNO and its metabolite clozapine, and underscore the high potency of newer agonists.
Table 1: Comparative Pharmacology of DREADD Agonists
| Agonist | Receptor | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Key Characteristics |
|---|---|---|---|---|
| Clozapine | hM3Dq | ~6.3 | ~0.13 | Potent metabolite of CNO, true in vivo actuator. |
| hM4Di | ~4.2 | ~0.081 | High affinity for various endogenous receptors. | |
| CNO | hM3Dq | >100 | ~11 | Poor brain penetration; functions as a prodrug. |
| hM4Di | >100 | ~31 | Off-target effects primarily due to clozapine conversion. | |
| Deschloroclozapine (DCZ) | hM3Dq | 6.3 | 0.13 | Potent, selective, and brain-penetrant; not a CNO metabolite. |
| hM4Di | 4.2 | 0.081 | Fast-acting with minimal off-target actions. | |
| JHU37160 | hM3Dq | 1.9 | 18.5 | Potent and brain-penetrant. |
| | hM4Di | 3.6 | 0.2 | High in vivo DREADD potency. |
Note: Ki and EC50 values can vary depending on the assay and cell system used.
Table 2: CNO Administration Parameters in Rodents for Acute Studies
| Parameter | Route of Administration | Typical Dose Range (Mice) | Typical Dose Range (Rats) | Onset of Action | Duration of Action | Key Considerations |
|---|---|---|---|---|---|---|
| Acute Activation/Inhibition | Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg | 0.1 - 10 mg/kg | 5 - 30 minutes | Up to 9 hours | Most common method; potential for stress from handling. |
| Drinking Water | 0.25 mg/mL | N/A | Slower, variable | Chronic | Good for long-term studies; dosage can be less precise. |
| | Eye Drops | 1 μL (0.1-1.0 mg/kg) | N/A | ~90 minutes | Chronic (daily) | Non-invasive method for chronic administration. |
Experimental Protocols
The following protocols provide a framework for key experiments in a DREADD-based study.
This protocol outlines the stereotaxic delivery of a DREADD-expressing AAV vector into a specific mouse brain region, followed by CNO administration and behavioral analysis.
Materials:
-
AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Stereotaxic apparatus, microinjection pump, and syringe
-
Anesthesia (e.g., isoflurane)
-
Clozapine-N-Oxide (CNO)
-
Vehicle (e.g., 0.9% saline, 5% DMSO in saline)
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and secure it in the stereotaxic frame.
-
Viral Injection: Drill a small craniotomy over the target brain region. Lower a microinjection needle to the precise coordinates.
-
Infusion: Infuse the AAV-DREADD vector at a slow rate (e.g., 100 nL/min). After infusion, leave the needle in place for 5-10 minutes to prevent backflow before slow retraction.
-
Recovery: Suture the incision and provide post-operative care. Allow 2-4 weeks for robust DREADD expression.
-
CNO Administration: Dissolve CNO in the appropriate vehicle. Administer via the desired route (e.g., IP injection) at the lowest effective dose determined from dose-response studies.
-
Behavioral Testing: Perform behavioral assays at the time of expected peak CNO effect (typically 30-90 minutes post-IP injection).
This protocol confirms that CNO administration activated the DREADD-expressing neurons by detecting the immediate early gene product c-Fos, a marker of recent neuronal activity.
Materials:
-
Anesthetized and perfused brain tissue
-
Cryostat or vibratome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum, 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-c-Fos, anti-mCherry)
-
Fluorescently-labeled secondary antibodies
-
Microscope
Procedure:
-
Tissue Preparation: 90-120 minutes after CNO administration, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brain and section the DREADD-expressing region at 30-40 µm.
-
Immunostaining:
-
Wash sections in PBS and incubate in blocking solution for 1-2 hours.
-
Incubate in primary antibodies (e.g., rabbit anti-c-Fos and chicken anti-mCherry) overnight at 4°C.
-
Wash sections and incubate in appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-chicken Alexa Fluor 594) for 2 hours.
-
-
Imaging: Mount sections and image using a confocal or fluorescence microscope to assess co-localization of the DREADD reporter (mCherry) and the activity marker (c-Fos).
Critical Considerations: Off-Target Effects and Experimental Controls
The conversion of CNO to clozapine is the most significant confounding factor in DREADD experiments. Clozapine has known psychoactive effects and binds to numerous endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors. This can lead to behavioral changes in control animals that are independent of DREADD activation.
To account for these off-target effects, a rigorous 2x2 factorial experimental design is essential.
Interpretation:
-
DREADD-mediated effect: A significant difference between Group 1 (DREADD + CNO) and Group 3 (Control Virus + CNO).
-
Off-target CNO effect: A significant difference between Group 3 (Control Virus + CNO) and Group 4 (Control Virus + Vehicle).
Advanced Alternatives to CNO
Given the limitations of CNO, several alternative DREADD agonists have been developed that offer significant advantages.
-
Deschloroclozapine (DCZ): A potent, selective, and highly brain-penetrable DREADD agonist. It does not rely on conversion from a prodrug, acts rapidly, and has minimal off-target effects at effective doses.
-
JHU37160: Another potent, brain-penetrant DREADD agonist with high affinity for both hM3Dq and hM4Di receptors. It selectively displaces clozapine from DREADDs but not from other endogenous binding sites.
-
Compound 21 (C21): An alternative that is not back-metabolized to clozapine, making it suitable for long-term studies where clozapine accumulation is a concern.
The choice of agonist should be carefully considered based on the specific experimental goals, the required temporal dynamics, and the potential for off-target effects.
Conclusion
The CNO-DREADD system remains a powerful tool for dissecting neural circuits. However, a thorough understanding of its mechanism—specifically the role of CNO as a prodrug for clozapine—is paramount for the design of well-controlled experiments and the accurate interpretation of data. Researchers must incorporate rigorous controls, including the administration of CNO to non-DREADD expressing animals, to isolate true DREADD-mediated effects from the off-target actions of its active metabolite. The development of novel agonists like DCZ and JHU37160 offers promising avenues for more precise and reliable chemogenetic control of neuronal activity.
References
Clozapine N-Oxide (CNO): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine N-oxide (CNO) is a pivotal synthetic ligand in the field of chemogenetics, primarily utilized for the activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These engineered G protein-coupled receptors (GPCRs) are powerful tools for the remote and reversible control of cellular signaling pathways, particularly in neuroscience research. This technical guide provides an in-depth overview of the core physicochemical properties of CNO, detailed experimental protocols, and a focus on its application in modulating DREADD-mediated signaling cascades. A critical consideration for in vivo studies is the potential for reverse metabolism of CNO to clozapine, which possesses its own pharmacological activity. Therefore, appropriate experimental controls are essential for the unambiguous interpretation of results.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of CNO is fundamental for its effective use in research. These properties influence its solubility, stability, and bioavailability, thereby impacting experimental design and outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉ClN₄O | [4][5] |
| Molecular Weight | 342.82 g/mol | |
| CAS Number | 34233-69-7 | |
| Appearance | Yellow Powder/Crystalline Solid | |
| Melting Point | 212.0-214.0 °C | |
| Predicted pKa (Strongest Basic) | 4.17 | |
| Predicted logP | 2.28 |
Solubility
The solubility of CNO is a critical factor for the preparation of stock and working solutions. It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.
| Solvent | Solubility | Source |
| DMSO | Up to 100 mM (approx. 34.28 mg/mL) | |
| Water | Sparingly soluble; up to 10 mM with CNO dihydrochloride salt | |
| Ethanol | Soluble | |
| PBS (pH 7.2) | Approx. 1 mg/mL (when diluted from a DMSO stock) |
Stability
The stability of CNO in solution can vary depending on the solvent and storage conditions. As a powder, CNO is stable for several months when stored at -20°C. CNO in a dimethyl sulfoxide (DMSO) solution is chemically stable for at least four weeks at room temperature. However, it is generally recommended to prepare aqueous solutions fresh for each experiment to avoid potential precipitation and degradation.
Experimental Protocols
Preparation of CNO Solutions
In Vitro Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of CNO powder. For 1 mL of a 10 mM stock solution, 3.43 mg of CNO is needed.
-
Dissolution: Dissolve the weighed CNO in high-quality, anhydrous DMSO.
-
Vortexing: Vortex the solution until the CNO is completely dissolved, resulting in a clear, yellow solution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term storage. For long-term storage, -80°C is recommended.
In Vivo Working Solution (e.g., 1 mg/kg dose in saline)
-
Stock Solution: Prepare a concentrated stock solution of CNO in DMSO (e.g., 10 mg/mL).
-
Dilution: On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept to a minimum (ideally below 1%) to avoid vehicle effects.
-
Administration: Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection).
HPLC Method for Stability Assessment
This protocol provides a general framework for assessing the stability of CNO in solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the purity of a CNO solution over time under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare a CNO solution at the desired concentration and in the solvent of interest.
-
Storage: Store the solution under the conditions to be tested (e.g., room temperature, 4°C, protected from light).
-
Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the solution for analysis.
-
HPLC System:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to ensure good separation of CNO from any potential degradation products.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength where CNO has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity of CNO is determined by calculating the peak area of CNO as a percentage of the total peak area in the chromatogram. A decrease in this percentage over time indicates degradation.
In Vitro Calcium Mobilization Assay for hM3Dq DREADD Activation
This protocol details the steps for a common functional assay to measure the activation of the Gq-coupled hM3Dq DREADD by CNO.
Objective: To quantify the CNO-induced increase in intracellular calcium in cells expressing the hM3Dq DREADD.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the hM3Dq DREADD in a 96-well black, clear-bottom plate.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
CNO Addition: Add varying concentrations of CNO to the wells to generate a dose-response curve. A vehicle control (DMSO) should also be included.
-
Signal Detection: Immediately after adding CNO, monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity after CNO addition is normalized to the baseline fluorescence. The data can then be fitted to a sigmoidal dose-response curve to determine the EC₅₀ of CNO.
DREADD Signaling Pathways and Visualizations
CNO-mediated activation of DREADDs triggers specific intracellular signaling cascades depending on the G protein to which the DREADD is coupled. The most commonly used DREADDs are hM3Dq (Gq-coupled), hM4Di (Gi-coupled), and Gs-DREADD (Gs-coupled).
hM3Dq (Gq-Coupled) Signaling Pathway
Activation of the hM3Dq DREADD by CNO initiates the canonical Gq signaling pathway, leading to neuronal excitation.
Caption: CNO activation of the hM3Dq DREADD signaling cascade.
hM4Di (Gi-Coupled) Signaling Pathway
The hM4Di DREADD, when activated by CNO, engages the Gi signaling pathway, which typically leads to neuronal inhibition.
Caption: CNO activation of the hM4Di DREADD signaling cascade.
Gs-DREADD Signaling Pathway
The Gs-DREADD is engineered to couple to the Gs signaling pathway, and its activation by CNO leads to an increase in intracellular cAMP levels.
Caption: CNO activation of the Gs-DREADD signaling cascade.
Experimental Workflow Visualization
A typical experimental workflow for an in vivo chemogenetic study using CNO and DREADDs involves several key stages, from viral vector delivery to behavioral analysis.
Caption: General experimental workflow for in vivo DREADD studies using CNO.
References
Clozapine N-Oxide: A Comprehensive Technical Guide on its Role as a Clozapine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine, an atypical antipsychotic, remains a cornerstone in the management of treatment-resistant schizophrenia. Its complex metabolism leads to the formation of several metabolites, with clozapine N-oxide (CNO) being one of the most significant. Historically considered an inactive metabolite, recent advancements in chemogenetics, particularly the development of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), have brought CNO to the forefront of neuroscience research. This technical guide provides an in-depth exploration of CNO as a metabolite of clozapine, focusing on its enzymatic formation, pharmacokinetic profile, and pharmacological relevance.
Formation of this compound
The biotransformation of clozapine to CNO is a critical metabolic pathway. This N-oxidation reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes and flavin-containing monooxygenases (FMOs) in the liver.[1][2][3]
Key Enzymes Involved
Several in vitro studies utilizing human liver microsomes and recombinant enzymes have identified the specific enzymes responsible for CNO formation.
-
Cytochrome P450 (CYP) Enzymes : CYP3A4 is the predominant CYP isoform involved in the formation of CNO.[1][4] Studies have also indicated a minor contribution from CYP1A2, CYP2C8, CYP2C19, and CYP3A5.
-
Flavin-Containing Monooxygenase (FMO) : FMO3 has been identified as a key enzyme in the N-oxidation of clozapine. In rat brain preparations, FMO has been suggested to be the major catalyst for this reaction.
The formation of CNO can be influenced by the presence of inhibitors or inducers of these enzymes, potentially leading to drug-drug interactions.
Quantitative Data on this compound Formation and Pharmacokinetics
The following tables summarize key quantitative data related to the formation and pharmacokinetic properties of CNO.
| Parameter | Value | Enzyme Source | Species | Reference |
| Km for CNO Formation | 319.6 µM | Rat Brain Preparations | Rat | |
| Vmax for CNO Formation | 28.1 pmol/min/mg protein | Rat Brain Preparations | Rat | |
| Km for CNO Formation | 324 µM | Purified Human FMO3 | Human |
Table 1: Michaelis-Menten Constants for this compound Formation
| Species | Dose of CNO | Route | Cmax of CNO in Plasma | Tmax of CNO in Plasma | Cmax of Clozapine in Plasma (from CNO) | Reference |
| Rhesus Monkey | 10 mg/kg | SC | 2528 ng/mL (7 µM) | 45 min | ~34 nM (in CSF) | |
| Rat | 10 mg/kg | i.p. | ~3404 ng/mL | 30 min | ~257 ng/mL | |
| Mouse | 1 mg/kg | i.p. | Peak at 15 min | 15 min | Not specified |
Table 2: Pharmacokinetic Parameters of this compound and its Conversion to Clozapine
Experimental Protocols
In Vitro Metabolism of Clozapine to this compound
Objective: To determine the kinetics of CNO formation from clozapine using human liver microsomes.
Materials:
-
Human liver microsomes
-
Clozapine
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for HPLC analysis)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, clozapine, and the NADPH generating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH generating system.
-
At various time points, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of CNO using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the rate of CNO formation and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Quantification of Clozapine and Metabolites in Plasma
Objective: To measure the concentrations of clozapine and its metabolites (including CNO) in plasma samples.
Materials:
-
Plasma samples
-
Clozapine, CNO, and other metabolite standards
-
Internal standard
-
Extraction solvent (e.g., liquid-liquid extraction with an organic solvent or solid-phase extraction cartridges)
-
LC-MS/MS system
Procedure:
-
Thaw plasma samples and spike with an internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the plasma matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Construct a calibration curve using known concentrations of the standards to determine the concentrations in the unknown samples.
Visualizations
Metabolic Pathway of Clozapine
Caption: Metabolic pathways of clozapine.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Pharmacological Activity and Relevance
Limited Blood-Brain Barrier Penetration
A crucial aspect of CNO's pharmacology is its limited ability to cross the blood-brain barrier (BBB). Studies in nonhuman primates have shown that CNO is a substrate for the efflux transporter P-glycoprotein (Pgp), which actively removes it from the brain. This characteristic is fundamental to its application in DREADD technology, where the peripherally administered CNO is not intended to directly act on the central nervous system.
Reverse Metabolism to Clozapine
Contrary to the initial assumption of being pharmacologically inert, it is now well-established that CNO undergoes reverse metabolism back to clozapine in vivo in various species, including humans, guinea pigs, rats, and mice. This back-conversion is significant because clozapine readily crosses the BBB and is pharmacologically active at a wide range of receptors.
The conversion of CNO to clozapine has profound implications for DREADD-based research. The observed effects following CNO administration in animals expressing DREADDs are now understood to be mediated by the resulting low levels of clozapine, which can activate the engineered receptors. This finding necessitates careful consideration of appropriate controls in DREADD experiments to account for potential off-target effects of the converted clozapine.
This compound as a DREADD Agonist
CNO is the most commonly used ligand for activating muscarinic-based DREADDs (e.g., hM3Dq and hM4Di). These engineered G protein-coupled receptors are designed to be unresponsive to endogenous ligands but are activated by CNO (via its conversion to clozapine). This technology allows for the precise temporal and spatial control of neuronal activity in specific cell populations, revolutionizing the study of neural circuits and behavior.
Conclusion
This compound, a major metabolite of clozapine, has a multifaceted role that extends far beyond that of a simple metabolic byproduct. While its formation is a key aspect of clozapine's disposition, its limited BBB penetration and, most critically, its reverse metabolism to the parent compound have made it an invaluable, albeit complex, tool in neuroscience research. For drug development professionals, understanding the enzymatic pathways of CNO formation is crucial for predicting and managing drug-drug interactions with clozapine. For researchers utilizing DREADD technology, a thorough appreciation of CNO's pharmacokinetics and its conversion to clozapine is essential for the rigorous design and interpretation of experiments. This guide provides a foundational understanding of CNO, highlighting the quantitative, experimental, and conceptual frameworks necessary for its study and application.
References
- 1. Elucidation of individual cytochrome P450 enzymes involved in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Metabolism of clozapine by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial In Vivo Pharmacology of Clozapine N-Oxide (CNO)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the foundational in vivo studies of Clozapine N-Oxide (CNO), initially developed as a specific actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). A critical focus is the subsequent discovery of its complex pharmacological profile, primarily its metabolic conversion to clozapine and the resulting off-target effects.
Introduction: The Dual Role of this compound
This compound (CNO) was first characterized as a pharmacologically inert metabolite of the atypical antipsychotic drug clozapine.[1] Its significance in neuroscience surged with the development of DREADD technology, where it was designated as the specific chemical actuator for these engineered G protein-coupled receptors.[1] This system promised precise control over neuronal activity in genetically targeted cells. However, subsequent in vivo research revealed that CNO is not inert; it undergoes reverse metabolism back to clozapine (CLZ), a potent psychoactive compound.[1][2][3] This discovery has profound implications for the design and interpretation of DREADD-based experiments, necessitating rigorous control protocols. This guide synthesizes the initial pharmacokinetic and pharmacodynamic findings that have shaped our current understanding of CNO's action in vivo.
CNO Metabolism and Pharmacokinetics
A pivotal aspect of CNO's pharmacology is its biotransformation to clozapine and N-desmethylclozapine (N-Des) in multiple species, including rats, mice, and non-human primates. This metabolic conversion is a key determinant of its biological effects.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from foundational in vivo studies of CNO administration.
Table 1: Plasma and Brain Concentrations of CNO and its Metabolites in Rodents.
| Species | CNO Dose (Route) | Time Post-Admin. | Analyte | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Reference |
|---|---|---|---|---|---|---|
| Rat | 10 mg/kg (i.p.) | 30 min | CNO | 3404.13 ± 596.84 | - | |
| Rat | 10 mg/kg (i.p.) | 30 min | Clozapine | 256.73 ± 214.56 | - | |
| Mouse | 10 mg/kg (i.p.) | 30 min | CNO | 623.7 ± 114.1 | - | |
| Mouse | 10 mg/kg (i.p.) | 30 min | Clozapine | 45.9 | - | |
| Mouse | 10 mg/kg (i.p.) | 30 min | N-Des | 136.5 | - | |
| Mouse | 3.5 mg/kg (i.p.) | 15 min | CNO | ~1500 nM | ~300 nM |
| Mouse | 3.5 mg/kg (i.p.) | 15 min | Clozapine | ~50 nM | ~100 nM | |
Table 2: Pharmacokinetic Data in Rhesus Monkeys Following Subcutaneous CNO Administration.
| CNO Dose (SC) | Analyte | Cmax (Plasma, nM) | Tmax (Plasma, h) | Cmax (CSF, nM) | Tmax (CSF, h) | Reference |
|---|---|---|---|---|---|---|
| 10 mg/kg | CNO | 3088 ± 452 | 1.8 ± 0.2 | 165 ± 28 | 2.2 ± 0.5 | |
| 10 mg/kg | Clozapine | 104 ± 15 | 3.6 ± 0.5 | 34 ± 5 | 4.8 ± 0.8 |
| 10 mg/kg | N-Des | 129 ± 18 | 4.8 ± 0.8 | 43 ± 6 | 7.2 ± 1.3 | |
Mandatory Visualizations
References
Activating Gq vs. Gi DREADDs with Clozapine N-Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable technology for the precise control of cellular signaling in preclinical research. This guide provides a comprehensive technical overview of the use of Clozapine N-oxide (CNO) to activate the two most common DREADD variants: the excitatory Gq-coupled (hM3Dq) and the inhibitory Gi-coupled (hM4Di) receptors. A critical and now widely accepted finding is that CNO functions as a prodrug, undergoing in vivo metabolic conversion to clozapine, which acts as the high-affinity agonist at DREADD receptors.[1][2] This guide details the signaling mechanisms, presents key quantitative pharmacological data, outlines detailed experimental protocols, and provides visual workflows to aid in the design and interpretation of DREADD-based experiments.
The Core Mechanism: CNO as a Prodrug for Clozapine
Initially, CNO was considered a pharmacologically inert ligand that directly activated DREADDs. However, substantial evidence has demonstrated that systemically administered CNO has poor blood-brain barrier permeability and is rapidly metabolized to clozapine.[1][3] Clozapine readily crosses the blood-brain barrier and binds to DREADD receptors with high affinity and potency, making it the true DREADD actuator in vivo.[1] This metabolic conversion is a crucial consideration for experimental design, particularly concerning dose selection and appropriate controls to account for potential off-target effects of clozapine.
DREADD Signaling Pathways
DREADDs are engineered G protein-coupled receptors (GPCRs) derived from human muscarinic acetylcholine receptors. They are mutated to lose affinity for the endogenous ligand acetylcholine and gain high affinity for synthetic ligands like clozapine.
Gq-DREADD (hM3Dq) Signaling
The hM3Dq receptor couples to the Gαq/11 G-protein. Upon activation by clozapine, Gαq activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). In neurons, this signaling cascade typically leads to depolarization and increased neuronal firing.
Gi-DREADD (hM4Di) Signaling
The hM4Di receptor is derived from the hM4 muscarinic receptor and couples to the Gαi/o pathway. Activation of hM4Di by clozapine leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits of the Gi/o protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.
Quantitative Data: Potency and Affinity
The following tables summarize the in vitro potency (EC50) and binding affinity (Ki) of CNO and clozapine at hM3Dq and hM4Di receptors. Lower EC50 and Ki values indicate higher potency and affinity, respectively. The data clearly demonstrates that clozapine is significantly more potent and has a higher affinity for both DREADD subtypes compared to CNO.
Table 1: In Vitro Potency (EC50) of CNO and Clozapine at DREADDs
| Ligand | hM3Dq (Gq) EC50 (nM) | hM4Di (Gi) EC50 (nM) |
| This compound (CNO) | ~10-30 | 8.1 |
| Clozapine | ~1-5 | 0.42 |
Note: EC50 values can vary depending on the specific assay conditions and cell type used.
Table 2: In Vitro Binding Affinity (Ki) of CNO and Clozapine at DREADDs
| Ligand | hM3Dq (Gq) Ki (nM) | hM4Di (Gi) Ki (nM) |
| This compound (CNO) | ~1000 | >1000 |
| Clozapine | ~9 | ~10 |
Note: Ki values are approximate and compiled from various sources. Data for CNO at these specific DREADDs is not always consistently reported due to its low affinity.
Experimental Protocols
In Vitro DREADD Validation: Calcium Mobilization Assay for Gq-DREADDs
This assay measures the Gq-mediated release of intracellular calcium following agonist application.
Materials:
-
Cells expressing hM3Dq (e.g., HEK293, CHO)
-
96- or 384-well black-walled, clear-bottom plates
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CNO and/or clozapine stock solutions
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed hM3Dq-expressing cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Remove the growth medium and replace it with assay buffer containing the calcium-sensitive dye. Incubate the cells according to the dye manufacturer's instructions to allow for de-esterification.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence intensity.
-
Agonist Addition: Inject CNO or clozapine at various concentrations into the wells.
-
Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence change in response to the agonist and plot dose-response curves to determine EC50 values.
In Vivo DREADD Application: Stereotactic AAV Injection and CNO Administration
This protocol describes the delivery of a DREADD-expressing adeno-associated virus (AAV) to a specific brain region in a mouse, followed by systemic CNO administration.
Materials:
-
AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Surgical tools
-
This compound (CNO)
-
Vehicle (e.g., sterile saline, 0.5% DMSO in saline)
Methodology:
Part 1: Stereotactic Surgery
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Expose the skull and locate the target brain region coordinates using a stereotaxic atlas.
-
Drill a small burr hole in the skull above the target site.
-
Slowly lower the injection needle to the target depth.
-
Infuse the AAV-DREADD vector at a slow rate (e.g., 100 nL/min).
-
Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care.
-
Allow 2-4 weeks for optimal DREADD expression.
Part 2: CNO Administration
-
Dissolve CNO in the appropriate vehicle.
-
Administer CNO via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-5 mg/kg for mice). Lower doses are recommended to minimize off-target effects.
-
Alternatively, CNO can be administered chronically in drinking water or via eye drops.
-
Perform behavioral testing or tissue collection at the appropriate time point following CNO administration. The behavioral effects of CNO can be observed for up to 6 hours.
Essential Controls:
-
Vehicle Control: DREADD-expressing animals injected with the vehicle solution.
-
No-DREADD Control: Animals injected with a control virus (e.g., expressing only a fluorescent protein) and administered CNO. This is crucial for controlling for off-target effects of clozapine.
Conclusion
The CNO-DREADD system remains a powerful tool for manipulating cellular signaling and dissecting neural circuits. A thorough understanding of its mechanism, particularly the role of CNO as a prodrug for clozapine, is essential for designing rigorous and interpretable experiments. By utilizing the appropriate controls, carefully considering dosage, and employing validated protocols, researchers can continue to leverage this technology to advance our understanding of complex biological processes. The development of novel DREADD agonists with improved pharmacokinetic profiles and reduced off-target effects represents an active area of research that promises to further refine this invaluable chemogenetic toolbox.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Clozapine N-oxide (CNO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Clozapine N-oxide (CNO), a common actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes critical pathways and workflows to ensure reproducible and reliable experimental outcomes.
Introduction
Chemogenetics, particularly the DREADD system, offers precise spatiotemporal control of neuronal activity and signaling pathways. CNO is the most widely used ligand for activating these engineered G protein-coupled receptors (GPCRs), such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][2] However, successful and interpretable DREADD-based experiments hinge on the correct preparation and administration of CNO.[1] A critical consideration is the in vivo back-conversion of CNO to clozapine, a psychoactive drug with its own pharmacological profile.[1][3] This necessitates the inclusion of rigorous control groups to differentiate DREADD-mediated effects from potential off-target effects of clozapine.
Quantitative Data Summary
The following tables provide a summary of essential quantitative data for the preparation and in vivo use of CNO.
Table 1: Solubility of this compound (CNO)
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL to 100 mM | Commonly used for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | Aqueous solutions are not recommended for long-term storage. |
| Water | Variable, precipitation can occur | The dihydrochloride salt of CNO is more water-soluble. |
Table 2: Recommended Dosages and Administration Parameters for In Vivo Studies
| Parameter | Mice | Rats | Notes |
| Intraperitoneal (i.p.) Injection Dosage | 1-5 mg/kg | 1-10 mg/kg | A dose-response analysis is crucial to determine the lowest effective dose for each specific experimental model. |
| Administration in Drinking Water | 0.25 mg/mL | Not as commonly reported | Effective for chronic, non-invasive administration. Daily water consumption should be monitored to accurately calculate the dose. |
| Time to Peak Effect (i.p.) | ~15-30 minutes | ~20-60 minutes | The timing of behavioral or physiological measurements should be optimized based on the administration route and animal metabolism. |
| Vehicle for i.p. Injection | 0.5-5% DMSO in sterile saline (0.9% NaCl) | 0.5-5% DMSO in sterile saline (0.9% NaCl) | The final DMSO concentration should be kept low to minimize toxicity. |
Table 3: Pharmacokinetic Parameters of CNO and Clozapine in Mice (Following i.p. CNO Administration)
| Compound | Cmax (Plasma) | Tmax (Plasma) | Key Consideration |
| This compound (CNO) | Peaks around 15 minutes and is significantly lower after 2 hours. | 15 minutes | Despite a short plasma half-life, biological effects can be much longer (6-10 hours). |
| Clozapine (from CNO) | Accumulates over time, with peak concentrations observed 2-3 hours after CNO injection. | > 2 hours | This back-conversion is a major source of potential off-target effects. |
Experimental Protocols
Protocol 1: Preparation of CNO for Intraperitoneal (i.p.) Injection
Objective: To prepare a CNO solution for acute in vivo administration via i.p. injection.
Materials:
-
This compound (CNO) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution (e.g., 5 mg/mL in DMSO):
-
Weigh the required amount of CNO powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 5 mg of CNO, add 1 mL of DMSO).
-
Vortex thoroughly until the CNO is completely dissolved. This stock solution can be stored at -20°C for short periods, but freshly prepared solutions are always recommended.
-
-
Prepare the Working Solution (e.g., 0.5 mg/mL in saline with 5% DMSO):
-
On the day of the experiment, thaw the CNO stock solution (if frozen) and bring it to room temperature.
-
Calculate the required volume of the working solution based on the number of animals and the desired injection volume (typically 5-10 mL/kg).
-
To prepare 1 mL of the working solution, add 100 µL of the 5 mg/mL CNO stock solution to 900 µL of sterile 0.9% saline.
-
Vortex gently to ensure the solution is homogenous.
-
Protocol 2: Administration of CNO via Drinking Water
Objective: To provide a non-invasive, chronic administration of CNO.
Materials:
-
This compound (water-soluble, or freebase and DMSO)
-
Drinking water
-
Animal water bottles (amber or foil-wrapped to protect from light)
-
Saccharin (optional, to mask taste)
Procedure:
-
Acclimatize Animals: For several days prior to the experiment, house the animals with the same type of water bottles that will be used for CNO administration.
-
Monitor Water Consumption: Measure the daily water intake for each cage to accurately calculate the required CNO concentration. An adult mouse consumes approximately 5 mL of water per day.
-
Prepare CNO Solution:
-
Calculate the amount of CNO needed to achieve the target dose (e.g., 1 mg/kg/day) based on the average body weight and water consumption of the animals.
-
If using water-soluble CNO, dissolve it directly in the drinking water.
-
If using CNO freebase, first dissolve it in a small amount of DMSO before adding it to the drinking water.
-
A small amount of saccharin can be added to mask any bitter taste.
-
-
Administer CNO-containing Water: Replace the regular water bottles with the CNO-containing bottles.
-
Monitor and Refresh: Monitor water consumption daily and prepare fresh CNO solutions every 1-2 days.
Protocol 3: Essential Control Experiments
Objective: To validate that the observed effects are due to DREADD activation and not off-target effects of CNO or its metabolite, clozapine.
Control Groups:
-
Group 1: DREADD-expressing animals + Vehicle: This group controls for the effects of the vehicle and the administration procedure.
-
Group 2: Non-DREADD-expressing animals + CNO: This is the most critical control group. These animals (e.g., wild-type littermates or animals injected with a control virus) receive the same dose of CNO as the experimental group. Any observed effects in this group are likely due to off-target effects of CNO or clozapine.
Visualizations
Signaling Pathways
Caption: Signaling pathways for Gq- and Gi-coupled DREADDs activated by CNO.
Experimental Workflow
Caption: General experimental workflow for in vivo DREADD studies using CNO.
References
Application Notes and Protocols for Clozapine N-oxide (CNO) Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the recommended dosage and administration of Clozapine N-oxide (CNO) for in vivo mouse studies, particularly in the context of chemogenetics utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).
Introduction
This compound (CNO) is a synthetic ligand widely used to activate engineered G protein-coupled receptors (GPCRs), known as DREADDs. This technology allows for the precise and remote control of neuronal activity and other cellular signaling pathways in a targeted manner. The fundamental principle of DREADD technology is that CNO is biologically inert and only activates the engineered receptors. However, recent studies have shown that CNO can be reverse-metabolized to clozapine, an atypical antipsychotic, which can have off-target effects.[1][2] Therefore, careful consideration of CNO dosage, administration route, and appropriate control groups is crucial for the rigorous design and interpretation of DREADD-based experiments.
Data Presentation: Recommended CNO Dosages for Mouse Studies
The optimal CNO dosage is dependent on several factors, including the specific DREADD receptor, the route of administration, and the desired biological effect. It is highly recommended to perform a dose-response analysis to determine the lowest effective dose for your specific experimental paradigm.[3]
| Administration Route | Typical Dose Range (Mice) | Onset of Action | Duration of Action | Key Considerations |
| Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg[2][3] | 5 - 30 minutes | Up to 9 hours | Most common for acute studies; potential for stress from handling and injection. |
| Oral Gavage | 1 - 10 mg/kg | 30 - 60 minutes | Variable | Allows for precise dosing; can be stressful if not performed correctly. |
| Drinking Water | 0.25 mg/mL | Gradual (hours to days) | Continuous | Less invasive for long-term studies; requires monitoring of water intake for accurate dosing. |
| Subcutaneous (SC) Injection | 3 - 10 mg/kg | Slower than IP | Prolonged release | May prolong the effective time of the drug without a sharp peak in concentration. |
| Eye Drops | 1 mg/kg | Rapid | Shorter duration | Non-invasive method for repetitive dosing. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of CNO
This protocol details the acute administration of CNO for behavioral and physiological experiments in mice.
Materials:
-
This compound (CNO)
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO) (optional, for dissolving CNO)
-
1 mL sterile syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
CNO Solution Preparation:
-
For a 1 mg/kg dose in a 25g mouse, you will need 0.025 mg of CNO.
-
Prepare a stock solution of CNO (e.g., 1 mg/mL) in sterile saline. If CNO does not readily dissolve, a small amount of DMSO (e.g., <5% of the final volume) can be used to first dissolve the CNO, which is then diluted with saline. It is recommended to prepare fresh solutions for each experiment.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the required injection volume. The injection volume should typically be 5-10 mL/kg.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen at a 15-20 degree angle, being careful to avoid the internal organs.
-
Inject the CNO solution into the peritoneal cavity.
-
-
Post-Injection and Observation:
-
Return the mouse to its home cage and observe for any adverse reactions.
-
The onset of CNO's effects is typically between 15 and 30 minutes post-injection. Ensure the time between injection and testing is consistent across all animals.
-
Protocol 2: Oral Gavage of CNO
This protocol describes the administration of CNO directly into the stomach.
Materials:
-
CNO
-
Vehicle (e.g., water, sterile saline)
-
Flexible plastic or metal gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
CNO Solution Preparation:
-
Prepare the CNO solution in the desired vehicle at the target concentration. Ensure the CNO is fully dissolved.
-
-
Animal Restraint and Gavage:
-
Weigh the mouse to determine the correct volume for administration. The volume should generally not exceed 10 mL/kg.
-
Properly restrain the mouse to immobilize the head and straighten the neck and back.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the CNO solution.
-
-
Post-Administration:
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Chronic CNO Administration in Drinking Water
This protocol is suitable for long-term, non-invasive administration of CNO.
Materials:
-
CNO
-
Drinking water
-
Sucrose or saccharin (optional, to improve palatability)
-
Light-protected water bottles
Procedure:
-
CNO Water Preparation:
-
Calculate the amount of CNO needed based on the desired daily dose and the average daily water consumption of the mice (typically 3-5 mL for an adult mouse). A common starting concentration is 0.25 mg/mL.
-
Dissolve the CNO in the drinking water. To aid dissolution, CNO can first be dissolved in a small volume of DMSO. Adding a small amount of sucrose (e.g., 1-2%) can mask the taste of CNO.
-
Protect the CNO-containing water from light by using amber bottles or wrapping the bottles in foil. Prepare fresh CNO water at least once a week.
-
-
Administration and Monitoring:
-
Replace the regular water bottles with the CNO-containing water bottles.
-
Monitor the daily water consumption to ensure consistent dosing.
-
It is recommended to first acclimate the mice to sweetened water (if used) before introducing the CNO.
-
Mandatory Visualizations
DREADD Signaling Pathways
Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs activated by CNO.
Experimental Workflow for a DREADD Study
Caption: A typical experimental workflow for in vivo DREADD studies in mice.
Factors Influencing CNO Dosage Selection
References
Application Notes and Protocols for Intraperitoneal Injection of Clozapine N-Oxide (CNO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of Clozapine N-Oxide (CNO), a critical component of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology for in vivo research.
Introduction to CNO and DREADD Technology
DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by the synthetic small molecule CNO.[1] This technology allows for precise temporal control over the activity of specific cell populations in living animals, providing a powerful tool for dissecting the neural circuits underlying various physiological processes and behaviors. The most commonly used DREADDs are hM3Dq (Gq-coupled for neuronal excitation) and hM4Di (Gi-coupled for neuronal inhibition).[1][2]
Critical Considerations for In Vivo CNO Studies
Recent studies have revealed that CNO can be reverse-metabolized to clozapine (CLZ) in vivo, and the extent of this conversion can be species-specific.[3][4] CLZ itself can have off-target effects. Therefore, it is crucial to include appropriate control groups in experimental designs, such as animals expressing the DREADD receptor but receiving a vehicle injection, and animals not expressing the DREADD receptor but receiving CNO. For mice, CNO doses are generally recommended to be below 5 mg/kg to minimize potential off-target effects from CLZ conversion.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and intraperitoneal administration of CNO in common rodent models.
| Parameter | Mice | Rats | Notes |
| Dosage Range | 0.1 - 5 mg/kg | 1 - 5 mg/kg | Higher doses (up to 10 mg/kg) have been used in mice but increase the risk of off-target effects due to clozapine conversion. It is advisable to start with lower doses. |
| Vehicle | 0.9% Saline with <5% DMSO | 0.9% Saline with <5% DMSO | DMSO is used to initially dissolve CNO powder. The final DMSO concentration should be minimized. |
| Injection Volume | 10 µL per gram of body weight | 1 mL/kg | Ensure accurate weighing of the animal for correct dosage calculation. |
| Time to Effect | ~15 - 30 minutes post-injection | ~15 - 30 minutes post-injection | Peak effects are often observed within this timeframe. |
| Frequency | Typically a single injection per experiment | Typically a single injection per experiment | For chronic studies, administration in drinking water is an alternative. |
| CNO Solution Preparation | Concentration | Storage |
| Stock Solution in DMSO | 2 - 5 mg/mL | Can be stored in aliquots at -20°C for short periods. Freshly prepared solutions are recommended. |
| Working Solution in Saline | 0.1 - 0.5 mg/mL | Should be prepared fresh on the day of the experiment. |
Experimental Protocols
Protocol 1: Preparation of CNO Solution for Intraperitoneal Injection
This protocol describes the preparation of a CNO working solution from a DMSO stock.
Materials:
-
This compound (CNO) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare CNO Stock Solution (e.g., 5 mg/mL in DMSO): a. Weigh 5 mg of CNO powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the CNO is completely dissolved. This is your stock solution.
-
Prepare CNO Working Solution (e.g., 0.1 mg/mL in Saline): a. On the day of the experiment, thaw the CNO stock solution (if frozen) and bring it to room temperature. b. To prepare 1 mL of working solution, add 20 µL of the 5 mg/mL CNO stock solution to 980 µL of sterile 0.9% saline. c. Vortex gently to mix. This working solution is now ready for injection.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol details the acute administration of CNO for behavioral experiments in mice.
Materials:
-
Prepared CNO working solution
-
Insulin syringes (28-30 gauge)
-
Animal scale
Procedure:
-
Animal Handling and Dosage Calculation: a. Weigh the mouse to accurately calculate the required injection volume. b. For a 1 mg/kg dose using a 0.1 mg/mL solution, the injection volume is 10 µL per gram of body weight (e.g., a 25 g mouse would receive 250 µL).
-
Injection: a. Gently restrain the mouse. b. Perform the intraperitoneal injection into the lower abdominal quadrant, being careful to avoid the midline and internal organs.
-
Post-Injection and Behavioral Testing: a. Return the mouse to its home cage. b. Behavioral testing should typically commence 15-30 minutes after the injection.
Visualizations
Caption: Experimental workflow for CNO intraperitoneal injection.
Caption: Signaling pathways for hM3Dq and hM4Di DREADDs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
Application Notes and Protocols: Clozapine N-oxide (CNO) Solubility and Stability in DMSO vs. Saline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine N-oxide (CNO) is a synthetic ligand widely utilized for the selective activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This chemogenetic technology offers precise temporal and spatial control over cellular signaling, making it an invaluable tool in neuroscience and other biomedical research fields. The successful application of DREADD technology is critically dependent on the proper preparation and handling of CNO solutions. A key consideration is the choice of solvent, which significantly impacts the solubility and stability of CNO.
These application notes provide a comprehensive overview of the solubility and stability of CNO in two commonly used solvents: dimethyl sulfoxide (DMSO) and saline. Detailed protocols for the preparation of CNO solutions are provided, along with essential considerations for experimental design to ensure reproducible and reliable results.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and stability of this compound in DMSO and saline.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL to 100 mM[1][2] | Commonly used for preparing concentrated stock solutions.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL[1][3] | Solubility in aqueous solutions like saline is limited and can be unpredictable. |
| Water | 1 mg/mL (Sonication recommended) |
Table 1: Solubility of this compound (CNO)
| Solvent | Storage Condition | Stability | Recommendations |
| DMSO | Room Temperature | Chemically stable for at least 4 weeks. | Store stock solutions at room temperature in tightly sealed vials. |
| DMSO | -20°C | Stock solutions can be stored for short periods, but freshly prepared solutions are recommended. | Aliquot to avoid repeated freeze-thaw cycles. |
| Saline/Aqueous Buffers | Room Temperature | Prone to precipitation and generally considered unstable. We do not recommend storing the aqueous solution for more than one day. | Prepare fresh for each experiment. If temporary storage is necessary, keep at room temperature and monitor for precipitation. Do not store at +4°C or -20°C as this increases the likelihood of precipitation. |
Table 2: Stability of this compound (CNO) Solutions
Experimental Protocols
Protocol 1: Preparation of CNO Stock Solution in DMSO
This protocol describes the preparation of a concentrated CNO stock solution in DMSO, which can be stored and diluted for subsequent experiments.
Materials:
-
This compound (CNO) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of CNO powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed CNO).
-
Vortex the tube thoroughly until the CNO is completely dissolved. The solution should be clear.
-
Store the stock solution at room temperature in a tightly sealed vial. For longer-term storage, aliquots can be stored at -20°C, although fresh preparations are ideal.
Protocol 2: Preparation of CNO Working Solution in Saline for In Vivo Injections
This protocol details the dilution of the DMSO stock solution into saline to prepare a working solution suitable for intraperitoneal (i.p.) injections in animal models. It is crucial to minimize the final DMSO concentration to avoid potential vehicle effects.
Materials:
-
CNO stock solution in DMSO (from Protocol 1)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
On the day of the experiment, bring the CNO stock solution in DMSO to room temperature.
-
Calculate the required volume of the CNO stock solution needed to achieve the desired final concentration in the saline working solution.
-
In a sterile microcentrifuge tube, add the calculated volume of the CNO stock solution to the appropriate volume of sterile 0.9% saline. For example, to prepare 1 mL of a working solution with a final DMSO concentration of 1%, add 10 µL of the CNO stock to 990 µL of saline.
-
Vortex the working solution thoroughly to ensure it is well mixed.
-
Administer the freshly prepared working solution to the experimental animals. It is recommended to use the solution immediately after preparation.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for CNO solution preparation.
Caption: Simplified DREADD signaling pathway activated by CNO.
Important Considerations
-
CNO Back-Metabolism: A significant factor in DREADD experiments is the in vivo conversion of CNO to clozapine. Clozapine is a psychoactive drug with its own pharmacological profile, which can lead to off-target effects and confound experimental results. Therefore, appropriate control groups, such as DREADD-expressing animals receiving vehicle and non-DREADD-expressing animals receiving CNO, are essential.
-
Water-Soluble CNO Alternatives: For experiments where DMSO is a concern, or for long-term administration in drinking water, the use of CNO dihydrochloride, a water-soluble salt form, is recommended. CNO dihydrochloride exhibits improved solubility and more reliable pharmacokinetics.
-
Light Sensitivity: While some laboratories protect CNO solutions from light, stability studies have shown that CNO (freebase) is not sensitive to ambient light when stored at room temperature for up to 4 weeks. However, as a general good laboratory practice, storing solutions in the dark or in amber vials is a reasonable precaution.
-
Fresh Preparation is Key for Aqueous Solutions: Due to the limited stability and potential for precipitation of CNO in aqueous solutions, it is strongly recommended to prepare these solutions fresh for each experiment. If precipitation does occur in an aqueous solution, it can sometimes be reversed by warming the solution in a 40°C water bath.
Conclusion
The choice of solvent is a critical determinant of the solubility and stability of this compound. DMSO is the preferred solvent for preparing concentrated stock solutions of CNO due to its high solubilizing capacity and the long-term stability of CNO in this solvent. For in vivo applications, these DMSO stock solutions are typically diluted into saline immediately before use to minimize the final DMSO concentration. Aqueous solutions of CNO are inherently less stable and prone to precipitation, necessitating fresh preparation for each experiment. By following the detailed protocols and considering the key experimental factors outlined in these application notes, researchers can ensure the reliable and effective use of CNO in their DREADD-based studies.
References
Application Notes and Protocols: A Step-by-Step Guide to Clozapine N-oxide (CNO) Preparation for In Vivo Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for the remote manipulation of neuronal activity.[1][2][3] These engineered G protein-coupled receptors (GPCRs) are activated by the synthetic ligand Clozapine N-oxide (CNO), which is otherwise considered pharmacologically inert at typical working concentrations.[4] This guide provides a comprehensive, step-by-step protocol for the preparation and administration of CNO for in vivo studies, ensuring reliable and reproducible results in animal models.
A critical consideration for all in vivo DREADD experiments is the potential for CNO to be converted back to clozapine, an atypical antipsychotic with its own psychoactive effects.[1] This conversion has been observed in rodents and non-human primates. Therefore, meticulous experimental design, including appropriate vehicle and CNO-only control groups, is paramount to correctly interpret DREADD-mediated effects.
Data Summary
The following tables summarize key quantitative data for the preparation and use of CNO in in vivo research.
Table 1: CNO Solubility
| Solvent | Maximum Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | Up to 100 mM | Recommended for creating stock solutions. |
| Water / Saline (CNO Freebase) | Limited and unpredictable | Prone to precipitation. Warming to 40°C may help redissolve. |
| Water / Saline (CNO Dihydrochloride) | Water-soluble | A recommended alternative for aqueous solutions. |
Table 2: Recommended CNO Dosages for In Vivo Rodent Studies
| Administration Route | Species | Dose Range | Purpose | Reference |
| Intraperitoneal (i.p.) | Mouse | 0.3 - 10 mg/kg | Acute neuronal modulation | |
| Intraperitoneal (i.p.) | Rat | 1 - 5 mg/kg | Acute neuronal modulation | |
| Drinking Water | Mouse | 0.25 - 1.0 mg/mL | Chronic neuronal modulation | |
| Eye Drops | Mouse | 1 mg/kg | Repetitive, non-invasive administration |
Table 3: CNO Solution Stability and Storage
| Solution | Storage Temperature | Stability | Notes |
| CNO (freebase) in DMSO | Room Temperature | Stable for at least 4 weeks | Aliquot to avoid repeated freeze-thaw cycles. |
| CNO (freebase) in Aqueous Buffers | Room Temperature (short-term) | Prepare fresh for immediate use is strongly recommended. | Do not store at +4°C or -20°C due to increased precipitation risk. |
| CNO Dihydrochloride in Water | -20°C | Up to one month |
Experimental Protocols
Protocol 1: Preparation of CNO Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a CNO stock solution for subsequent dilution in saline for intraperitoneal injections.
Materials:
-
This compound (CNO) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh CNO Powder: Carefully weigh the desired amount of CNO powder. For example, to prepare 1 mL of a 10 mM stock solution (MW: 342.82 g/mol ), weigh out 3.43 mg of CNO.
-
Dissolve in DMSO: Add the weighed CNO powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the tube until the CNO is completely dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at room temperature.
Protocol 2: Preparation of CNO Working Solution for Intraperitoneal (i.p.) Injection
This protocol details the dilution of the CNO stock solution for administration to animals.
Materials:
-
10 mM CNO in DMSO stock solution (from Protocol 1)
-
Sterile 0.9% saline
-
Sterile tubes for dilution
Procedure:
-
Determine Final Injection Volume and Dose: The final injection volume will depend on the animal's weight and the desired final dose (e.g., 1-5 mg/kg).
-
Calculate Dilution: Dilute the 10 mM CNO stock solution in sterile saline to the final desired concentration. Crucially, ensure the final concentration of DMSO is low (e.g., <5%) to avoid vehicle-induced toxicity.
-
Prepare Fresh: It is highly recommended to prepare the final working solution fresh immediately before use.
Protocol 3: Administration of CNO via Drinking Water
This method is suitable for chronic, non-invasive DREADD activation.
Materials:
-
This compound (CNO) powder
-
Drinking water (autoclaved)
-
Sucrose (optional, to improve palatability)
-
Water bottles
Procedure:
-
Acclimatize Animals: If using smaller or different water bottles, acclimate the mice for a few days with regular water in the new bottles.
-
Measure Water Consumption: Monitor daily water intake to accurately estimate the CNO dose ingested.
-
Prepare CNO Solution: Dissolve CNO directly in the drinking water. A small amount of sucrose (e.g., 1-2%) can be added to improve taste.
-
Protect from Light: Wrap the water bottles in foil to protect the CNO solution from light.
-
Replace Water Bottles: Substitute the regular water bottles with the CNO-containing water.
-
Prepare Fresh Solutions: Make fresh CNO solutions regularly (e.g., weekly) and store them at 4°C.
Mandatory Visualizations
References
Application of Clozapine N-oxide (CNO) in Behavioral Neuroscience Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has emerged as a powerful and widely adopted technology in behavioral neuroscience.[1][2][3][4] This system provides precise temporal and spatial control over neuronal activity, enabling researchers to dissect the neural circuits underlying complex behaviors and disease states. The most common implementation of this technology utilizes engineered G-protein coupled receptors (GPCRs), derived from human muscarinic receptors, that are insensitive to endogenous ligands but can be potently activated by the synthetic compound, Clozapine N-oxide (CNO).[2]
This document provides detailed application notes and protocols for the use of CNO in behavioral neuroscience experiments. It covers the critical considerations for experimental design, quantitative data for CNO administration and receptor affinity, detailed experimental procedures, and visualizations of the key signaling pathways and experimental workflows.
Key Considerations for Experimental Design
Robust and reproducible chemogenetic experiments hinge on careful experimental design. Several critical factors must be considered:
-
CNO Metabolism and Off-Target Effects: It is now well-established that systemically administered CNO can be reverse-metabolized to clozapine, an atypical antipsychotic with its own psychoactive properties and affinity for various endogenous receptors. This conversion primarily occurs in the liver via cytochrome P450 enzymes. The resulting clozapine can cross the blood-brain barrier and produce off-target effects, potentially confounding the interpretation of behavioral data. Therefore, it is crucial to use the lowest effective dose of CNO and to include rigorous control groups.
-
Essential Control Groups: To account for the potential off-target effects of CNO and the experimental procedures, the inclusion of appropriate control groups is paramount. An ideal experimental design is a 2x2 factorial design:
-
DREADD-expressing animals + CNO: The experimental group to test the effect of DREADD activation.
-
DREADD-expressing animals + Vehicle: Controls for the effects of DREADD expression and the injection/administration procedure.
-
Control virus (e.g., GFP-expressing) animals + CNO: This is a critical control to determine the off-target effects of CNO at the dose used.
-
Control virus (e.g., GFP-expressing) animals + Vehicle: The baseline control group.
-
-
Alternative Ligands: To circumvent the potential confounds of CNO's metabolism to clozapine, alternative DREADD agonists have been developed, such as Compound 21 (C21) and perlapine. However, these compounds also require thorough characterization of their pharmacokinetics and potential off-target effects.
Quantitative Data
Table 1: Ligand Affinity and Potency at DREADDs
| Ligand | Receptor | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Reference |
| Clozapine | hM3Dq | ~5.7 | - | |
| CNO | hM3Dq | >10,000 | - | |
| Clozapine | hM4Di | ~9.8 | 0.42 | |
| CNO | hM4Di | >10,000 | 8.1 | |
| Compound 21 | hM4Di | - | 2.95 |
Note: The high Ki value for CNO indicates its negligible direct binding affinity for DREADD receptors. The primary activator in vivo after systemic CNO administration is believed to be its metabolite, clozapine.
Table 2: CNO Administration Parameters in Rodents for Behavioral Studies
| Route of Administration | Typical Dose Range (Mice) | Typical Dose Range (Rats) | Onset of Action | Duration of Action | Key Considerations |
| Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg | 0.1 - 10 mg/kg | 5 - 30 minutes | Up to 9 hours | Most common for acute studies; can induce stress from handling. |
| Drinking Water | 0.25 mg/mL | - | Chronic | Continuous | Suitable for chronic activation; lacks precise temporal control. |
| Eye Drops | 1.0 mg/kg | - | - | - | Non-invasive, repetitive administration with good temporal control. |
| Sucrose Solution (Oral) | 1.0 mg/kg | - | - | - | Non-invasive and offers better temporal control than drinking water. |
Table 3: Pharmacokinetics of CNO and Clozapine in Mice (3.5 mg/kg i.p.)
| Compound | Time Post-Injection | Plasma Conc. (nM) | CSF Conc. (nM) | Cortical Tissue Conc. (nM) | Reference |
| CNO | 15 min | - | 11.2 | 23.8 | |
| CNO | 30 min | - | 10.8 | 18.5 | |
| Clozapine (from CNO) | 15 min | - | < detection limit | - | |
| Clozapine (from CNO) | 30 min | - | < detection limit | - |
Signaling Pathways
DREADDs are engineered to couple to specific G-protein signaling cascades, allowing for either neuronal activation or inhibition.
Caption: Gq-DREADD (hM3Dq) signaling pathway leading to neuronal excitation.
Caption: Gi-DREADD (hM4Di) signaling pathway leading to neuronal inhibition.
Experimental Protocols
Protocol 1: In Vivo DREADD Application: Stereotaxic AAV Injection
This protocol describes the expression of DREADDs in a specific brain region of a mouse.
Materials:
-
Adeno-associated virus (AAV) encoding the DREADD of interest (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Microinjection pump and syringe
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics for post-operative care
Procedure:
-
AAV-DREADD Vector Preparation: Dilute the AAV vector to the desired titer in sterile phosphate-buffered saline (PBS).
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse with isoflurane (2-4% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision in the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Drill a small craniotomy over the target site.
-
-
Virus Infusion:
-
Lower the injection needle to the target coordinates.
-
Infuse the AAV-DREADD vector at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
After infusion, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
-
DREADD Expression: Allow 2-4 weeks for optimal DREADD expression before commencing behavioral experiments.
Protocol 2: CNO Administration for Behavioral Studies in Mice
Materials:
-
This compound (CNO)
-
Sterile saline (0.9% NaCl) or appropriate vehicle (e.g., 0.5% DMSO in saline)
-
Injection syringes and needles
Procedure for Intraperitoneal (IP) Injection (Acute):
-
CNO Preparation:
-
Dissolve CNO in the chosen vehicle to the desired stock concentration (e.g., 2 mg/mL). It is recommended to prepare fresh solutions for each experiment.
-
For a working solution, dilute the stock to the final concentration needed for injection (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 µL/g injection volume).
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse and perform an intraperitoneal injection.
-
-
Behavioral Testing:
-
Return the mouse to its home cage. Behavioral testing typically commences 15-30 minutes after CNO injection. The timing between CNO administration and the start of the behavioral test should be consistent across all animals.
-
Protocol 3: Validation of DREADD Activation via c-Fos Immunostaining
This protocol describes how to validate the activation of excitatory DREADDs by examining the expression of the immediate early gene c-Fos.
Materials:
-
Anesthetized and perfused mouse brain tissue
-
Cryostat or vibratome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against c-Fos
-
Fluorescently-labeled secondary antibody
-
Microscope for imaging
Procedure:
-
Tissue Preparation:
-
Approximately 90 minutes to 2 hours after CNO administration, deeply anesthetize the mouse and perfuse transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight.
-
-
Sectioning: Section the brain containing the DREADD-expressing region at 30-40 µm using a cryostat or vibratome.
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in blocking solution to reduce non-specific antibody binding.
-
Incubate with the primary anti-c-Fos antibody overnight.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis:
-
Mount the sections on slides and coverslip.
-
Image the sections using a fluorescence microscope.
-
Quantify the number of c-Fos positive cells within the DREADD-expressing region and compare between experimental and control groups.
-
Experimental Workflow
Caption: General experimental workflow for in vivo DREADD studies.
Conclusion
The CNO-DREADD system is a powerful and versatile tool for interrogating the function of specific neural circuits and their role in behavior. However, a thorough understanding of its mechanism of action, including the in vivo conversion of CNO to clozapine, is essential for the design of well-controlled experiments and the accurate interpretation of results. By adhering to rigorous experimental protocols, incorporating appropriate control groups, and carefully considering the quantitative parameters of CNO administration, researchers can effectively leverage this technology to advance our understanding of the brain in health and disease.
References
Application Notes and Protocols: Silencing Neuronal Activity with Clozapine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemogenetics has revolutionized neuroscience by providing a means to control neuronal activity in a targeted and reversible manner. A cornerstone of this technology is the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule. For silencing neuronal activity, the most widely used system involves the Gi-coupled DREADD, hM4Di, and its actuator, Clozapine N-oxide (CNO).[1][2][3]
This document provides a comprehensive guide to the use of CNO for silencing neuronal activity. It covers the underlying mechanism of action, detailed protocols for both in vitro and in vivo applications, and a summary of key quantitative data to aid in experimental design.
Mechanism of Action: The CNO-DREADD System
Initially, CNO was believed to be a pharmacologically inert ligand that directly activated DREADD receptors. However, recent studies have revealed a more nuanced mechanism. In vivo, CNO acts as a prodrug, being metabolized into clozapine.[4] It is clozapine that readily crosses the blood-brain barrier and acts as a high-affinity agonist for the hM4Di receptor.[4] This is a critical consideration for experimental design and the inclusion of appropriate controls.
The hM4Di receptor is a modified human M4 muscarinic receptor that couples to the Gi signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions hyperpolarizes the neuron, decreasing its resting membrane potential and reducing its excitability and firing rate.
Data Presentation: Quantitative Parameters for CNO-Mediated Silencing
The following tables summarize key quantitative data for the use of CNO in silencing neuronal activity. These values should be considered as starting points, and optimal concentrations and dosages should be empirically determined for each experimental system.
In Vitro Applications
| Parameter | Value | Cell Type/System | Observed Effect | Reference |
| Working Concentration | 1-10 µM | General starting range for cell culture | Activation of DREADDs | |
| Effective Concentration | 3 µM | Organotypic slice cultures of rat visual cortex | Significant reduction in calcium event frequency and amplitude | |
| Effective Concentration | 10 µM | HEK293 cells expressing GIRK1/2 subunits | Induction of GIRK currents | |
| IC50 for Synaptic Inhibition | 0.03 µM | Cortical neurons | Inhibition of synaptic transmission | |
| Concentration for Neuronal Silencing | 1 µM | AGRP neurons | Decreased spontaneous firing rate |
In Vivo Applications
| Administration Route | Dosage | Animal Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) Injection | 1-10 mg/kg | Mice | General range for behavioral experiments | |
| Intraperitoneal (i.p.) Injection | 0.3 - 0.5 mg/kg | Mice | Peak effect on local field potential between 45-50 minutes, lasting approximately 9 hours | |
| Subcutaneous (s.c.) Injection | 5 mg/kg | Mice | Decline in c-Fos expression in the hippocampus and cortex | |
| Drinking Water | 1 mg/kg/day | Mice | Robust and sustained c-Fos induction | |
| Eye Drops | 1 mg/kg (daily) | Mice | Sustained c-Fos expression |
Experimental Protocols
Protocol 1: In Vitro Neuronal Silencing in Cell Culture
This protocol outlines the steps for preparing CNO solutions and applying them to cultured neurons expressing hM4Di.
Materials:
-
This compound (CNO) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Pre-warmed cell culture medium
-
Cultured neurons expressing hM4Di
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Carefully weigh the CNO powder. For improved accuracy, it is recommended to weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume accordingly.
-
Add the weighed CNO to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex until the CNO is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use volumes and store at -20°C. Stock solutions are stable for several months.
-
-
Working Solution Preparation:
-
Determine the final desired working concentration (typically 1-10 µM).
-
Thaw an aliquot of the CNO stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.
-
Prepare fresh working solutions for each experiment as aqueous solutions of CNO are prone to precipitation.
-
-
Application to Cells:
-
Aspirate the existing medium from the cultured neurons.
-
Add the CNO working solution to the cells.
-
Include a vehicle control (DMSO in culture medium at the same final concentration) to account for any solvent effects.
-
Incubate for the desired duration to achieve neuronal silencing.
-
References
Troubleshooting & Optimization
why am I seeing behavioral effects in my CNO control group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DREADD (Designer Receptors Exclusively Activated by Designer Drugs) experiments, with a specific focus on unexpected behavioral effects in control groups administered Clozapine N-oxide (CNO).
Troubleshooting Guide: Behavioral Effects in CNO Control Group
Issue: My control group (not expressing a DREADD) is showing behavioral changes after CNO administration.
This is a common issue and can confound the interpretation of your experimental results. The following guide will help you troubleshoot potential causes and provide solutions.
Potential Cause 1: Off-Target Effects of CNO and its Metabolites
CNO is not biologically inert and can be reverse-metabolized into clozapine, a psychoactive drug with known effects on various endogenous receptors.[1][2][3] This back-conversion is a primary reason for behavioral effects in control animals.[4][5] The extent of this conversion can vary between species and even individual animals.
Solutions:
-
Lower the CNO Dose: Use the minimum effective dose of CNO required to elicit a DREADD-mediated effect. A dose-response curve should be performed to determine the optimal concentration.
-
Validate CNO Vehicle: Ensure the vehicle solution for CNO is not causing behavioral effects. Common solvents like DMSO can have behavioral consequences.
-
Switch to an Alternative Agonist: Consider using newer DREADD agonists with improved specificity and reduced off-target effects, such as Compound 21 (C21) or JHU37160.
-
Thorough Controls: Always include a control group of animals not expressing the DREADD that receives the same CNO injection as the experimental group.
Potential Cause 2: Stress and Habituation
Handling and injection procedures can be stressful for animals and may lead to behavioral changes that are independent of the drug's pharmacological effects. High stress levels can even mask the off-target effects of CNO.
Solutions:
-
Habituate Animals: Thoroughly habituate animals to the experimental procedures, including handling and injections, before starting the experiment.
-
Refine Injection Technique: Use proper and consistent injection techniques to minimize pain and stress.
Potential Cause 3: Experimental Design and Timing
The timing of behavioral testing relative to CNO administration is critical, as the levels of CNO and its metabolites change over time. Effects from clozapine may become more pronounced at later time points post-injection.
Solutions:
-
Optimize Behavioral Testing Window: Conduct behavioral testing within a time frame where CNO is expected to be at its peak efficacy for DREADD activation, and clozapine levels are minimal. This is often within 30-150 minutes after intraperitoneal injection.
-
Consistent Timing: Maintain consistent timing for CNO administration and behavioral testing across all experimental groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the behavioral effects seen in CNO control groups?
A1: The main reason for behavioral effects in CNO control groups is the in vivo conversion of CNO back to clozapine. Clozapine is a known antipsychotic drug that can interact with various native receptors in the brain, leading to behavioral changes unrelated to DREADD activation.
Q2: What are some of the reported behavioral effects of CNO or low-dose clozapine in rodents?
A2: Studies have shown that CNO and low doses of clozapine can affect locomotion, anxiety, and cognitive flexibility in rats and mice. For instance, clozapine doses as low as 0.05-0.1 mg/kg have been reported to decrease locomotor activity and increase anxiety-like behaviors. CNO has also been shown to reduce the acoustic startle reflex and, at higher doses, attenuate amphetamine-induced hyperlocomotion.
Q3: How should I prepare my CNO solution to minimize variability?
A3: To prepare a CNO solution, first dissolve the CNO powder in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. Then, dilute this stock solution in sterile 0.9% saline to the final desired concentration. It is crucial to use fresh solutions and ensure complete dissolution.
Q4: Are there alternatives to CNO for DREADD activation?
A4: Yes, newer agonists have been developed to address the off-target effects of CNO. These include Compound 21 (C21) and JHU37160, which have been shown to have higher potency and specificity for DREADDs with minimal conversion to clozapine.
Data Summary Tables
Table 1: Reported Behavioral Effects of CNO/Clozapine in Control Rodents
| Compound | Dose Range | Species | Observed Behavioral Effects | Reference(s) |
| Clozapine | 0.05 - 0.1 mg/kg | Rat | Decreased locomotion, increased anxiety | |
| CNO | 1 mg/kg | Rat | Reduced acoustic startle reflex | |
| CNO | 5 mg/kg | Rat | Attenuated d-amphetamine-induced hyperlocomotion | |
| CNO | 10 mg/kg | Mouse | Deficit in hypercapnic chemosensory reflex (in habituated animals) |
Table 2: Pharmacokinetic Parameters of CNO and Clozapine
| Compound | Parameter | Value | Species | Reference(s) |
| CNO | Time to Peak Plasma Concentration | ~30 minutes | Rodents | |
| Clozapine (from CNO) | Time to Peak Plasma Concentration | 10 - 30 minutes | Rodents | |
| Clozapine (from CNO) | Brain Accumulation | Accumulates over time | Rodents |
Experimental Protocols
Protocol 1: CNO Solution Preparation
-
Stock Solution: Dissolve this compound (CNO) powder in 100% Dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Final Solution: On the day of the experiment, dilute the CNO stock solution in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 25g mouse receiving a 25µL injection).
-
Administration: Administer the final CNO solution via intraperitoneal (i.p.) injection.
Protocol 2: Control Group Recommendations for DREADD Experiments
To ensure the observed behavioral effects are due to DREADD activation and not off-target effects, the following control groups are essential:
-
Group 1 (Experimental): DREADD-expressing animals receiving CNO.
-
Group 2 (CNO Control): Non-DREADD expressing (e.g., wild-type or expressing only a fluorescent reporter) animals receiving the same dose of CNO.
-
Group 3 (Vehicle Control): DREADD-expressing animals receiving the vehicle solution (e.g., saline with a corresponding percentage of DMSO).
-
Group 4 (Baseline Control): Non-DREADD expressing animals receiving the vehicle solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. This compound Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Clozapine N-oxide (CNO) Dosage for DREADD Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clozapine N-oxide (CNO) for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) activation. The focus is on optimizing CNO dosage to elicit robust DREADD-mediated effects while minimizing side effects and ensuring experimental validity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with CNO administration?
A1: The most significant off-target effects of CNO stem from its in vivo back-metabolism to clozapine, a potent antipsychotic drug.[1][2][3] This conversion can lead to behavioral and physiological changes in control animals (not expressing DREADDs) that may confound experimental results. Observed side effects include alterations in locomotion, anxiety-like behavior, and sleep patterns.[1][4] For instance, CNO administration in non-DREADD expressing mice has been shown to decrease locomotion, particularly at time points where clozapine concentration is expected to be high.
Q2: How does the metabolism of CNO lead to these off-target effects?
A2: CNO is reverse-metabolized to its parent compound, clozapine, primarily by cytochrome P450 enzymes in the liver. Clozapine can more readily cross the blood-brain barrier than CNO and bind to a variety of endogenous receptors, including dopamine, serotonin, adrenergic, and histamine receptors, leading to unintended physiological and behavioral effects. This metabolic conversion has been demonstrated in mice, rats, and non-human primates.
Q3: What is the recommended starting dose for CNO to minimize side effects?
A3: It is crucial to perform a dose-response analysis to determine the minimal effective dose of CNO for your specific DREADD, animal model, and behavioral paradigm. For intraperitoneal (i.p.) injections in mice, a starting range of 1-5 mg/kg is generally recommended. Higher doses (e.g., 10 mg/kg) are more likely to produce significant off-target effects, while lower doses (e.g., 1 mg/kg) may be sufficient for DREADD activation with minimal side effects.
Q4: What are the essential control groups for DREADD experiments using CNO?
A4: To account for the off-target effects of CNO, appropriate control groups are absolutely essential. The ideal experimental design is a 2x2 factorial design:
-
Group 1: DREADD-expressing animals + CNO
-
Group 2: DREADD-expressing animals + Vehicle
-
Group 3: Control virus (e.g., GFP-expressing) animals + CNO
-
Group 4: Control virus (e.g., GFP-expressing) animals + Vehicle
A minimal and widely accepted alternative includes two groups: DREADD-expressing animals + CNO and Control virus animals + CNO. This helps to isolate the effects of CNO itself from the DREADD-mediated effects.
Q5: Are there alternatives to CNO for activating DREADDs?
A5: Yes, several alternative DREADD agonists have been developed to address the issues associated with CNO. These include Compound 21 (C21) and JHU37160. C21 is not back-metabolized to clozapine, making it a promising option for long-term studies. JHU37160 is a potent, brain-penetrant agonist with minimal off-target effects at lower doses. However, it's important to note that even these newer agonists can have off-target effects at higher doses, and proper dose-response studies and control groups are still necessary.
Q6: How should I prepare and store CNO solutions?
A6: For intraperitoneal injections, CNO can be dissolved in a small amount of DMSO and then diluted with sterile 0.9% saline. For administration in drinking water, CNO can be dissolved directly. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at 4°C. For long-term storage, CNO powder should be kept at -20°C.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Behavioral changes observed in control animals after CNO administration. | Back-metabolism of CNO to clozapine, leading to off-target effects on endogenous receptors. | - Perform a dose-response study to find the lowest effective CNO dose. - Consider the timing of behavioral testing, as clozapine concentrations can peak 2-3 hours post-injection. - Switch to an alternative DREADD agonist like Compound 21 or JHU37160. |
| Inconsistent experimental results across different CNO batches or experiments. | Degradation of CNO due to improper storage or handling. | - Purchase high-quality CNO from a reputable supplier. - Store CNO powder at -20°C. - Prepare fresh solutions for each experiment and avoid long-term storage of solutions. |
| No observable DREADD-mediated effect after CNO administration. | - Insufficient DREADD expression. - CNO dose is too low. - Incorrect timing of behavioral testing. | - Verify DREADD expression using immunohistochemistry or a reporter gene. - Perform a dose-response study to determine the optimal CNO concentration. - Adjust the time window for observation after CNO administration. |
| High levels of stress observed in animals during CNO administration. | The handling and injection procedure is a significant stressor. | - Habituate animals to handling and mock injections for 3-5 days prior to the experiment. - Consider less invasive administration routes like in drinking water or via eye drops. |
Quantitative Data Summary
Table 1: Recommended CNO Dosages and Observed Effects in Rodents
| Animal Model | Administration Route | Dosage Range | Observed Effects/Side Effects | Citation |
| Mice | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Effective DREADD activation with minimal off-target effects at lower end of range. Higher doses (>5 mg/kg) can lead to locomotor suppression and anxiety-like behaviors. | |
| Mice | Drinking Water | 0.25 mg/mL | Effective for robust DREADD activation in chronic studies. | |
| Rats | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent effects. 1 mg/kg can reduce acoustic startle reflex. 5 mg/kg can attenuate amphetamine-induced hyperlocomotion. | |
| Rats | Low-dose Clozapine (i.p.) | 0.01 - 0.1 mg/kg | Proposed as an alternative to CNO to avoid variability in metabolism. Successfully induces neural responses with minimal off-target effects. |
Table 2: Comparison of DREADD Agonists
| Agonist | Typical Dosage (Mice, i.p.) | Advantages | Disadvantages | Citation |
| This compound (CNO) | 1 - 5 mg/kg | Extensive literature available. | Back-metabolizes to clozapine, leading to off-target effects; poor blood-brain barrier penetration. | |
| Compound 21 (C21) | ~1 - 3 mg/kg | Does not convert to clozapine. | May have its own off-target effects; binding profile similar to CNO. | |
| JHU37160 | 0.01 - 1 mg/kg | Higher potency and better brain penetrance than CNO; fewer off-target effects at low doses. | Can induce sedation and anxiety-like behavior at higher doses. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for CNO
-
Animal Groups:
-
Group 1: DREADD-expressing animals receiving Vehicle (e.g., 0.5% DMSO in sterile saline).
-
Group 2: DREADD-expressing animals receiving low-dose CNO (e.g., 0.5 mg/kg).
-
Group 3: DREADD-expressing animals receiving mid-dose CNO (e.g., 1 mg/kg).
-
Group 4: DREADD-expressing animals receiving high-dose CNO (e.g., 5 mg/kg).
-
Group 5: Non-DREADD-expressing (control virus) animals receiving high-dose CNO (e.g., 5 mg/kg).
-
-
CNO Preparation: Dissolve CNO in the vehicle solution. Prepare fresh on the day of the experiment.
-
Administration: Administer the corresponding treatment (vehicle or CNO) via the chosen route (e.g., i.p. injection).
-
Behavioral/Physiological Measurement: At a predetermined time point post-injection (e.g., 30 minutes), perform the desired measurement.
-
Data Analysis: Compare the responses across the different dose groups to the vehicle control. The optimal dose is the lowest dose that produces a significant DREADD-mediated effect without causing significant effects in the non-DREADD expressing control group.
Protocol 2: Control Experiment for DREADD Studies
-
Experimental Design: Employ a 2x2 factorial design.
-
Group A: DREADD-expressing animals + CNO
-
Group B: DREADD-expressing animals + Vehicle
-
Group C: Control virus-expressing animals + CNO
-
Group D: Control virus-expressing animals + Vehicle
-
-
Procedure:
-
Surgically introduce the DREADD or control virus into the target brain region.
-
Allow for sufficient virus expression time (typically 2-4 weeks).
-
Administer CNO or vehicle to the respective groups.
-
Perform the behavioral or physiological measurements.
-
Visualizations
Caption: CNO metabolism and DREADD activation pathway.
Caption: General experimental workflow for in vivo DREADD studies.
Caption: Troubleshooting logic for DREADD experiments.
References
Technical Support Center: Unexpected Results with CNO in DREADD-Negative Animals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results observed with Clozapine-N-oxide (CNO) in DREADD-negative animals. This resource offers detailed FAQs, troubleshooting guides, and experimental protocols to address common issues and ensure the robustness and reproducibility of your chemogenetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing behavioral or physiological effects in my control (DREADD-negative) animals after CNO administration?
A1: The most likely reason is the in-vivo back-metabolism of CNO to Clozapine.[1][2][3] Clozapine is a psychoactive drug that can cross the blood-brain barrier and interact with a wide range of endogenous receptors, including serotonergic, dopaminergic, and adrenergic receptors.[4] This can lead to off-target effects that are independent of DREADD activation.
Q2: How significant is the conversion of CNO to Clozapine?
A2: The conversion rate can be significant and has been documented in various species, including mice, rats, and non-human primates.[1] Following administration of CNO, physiologically relevant concentrations of clozapine can be detected in the plasma and cerebrospinal fluid (CSF). For example, a 10.0 mg/kg dose of CNO in rats can lead to plasma clozapine levels that are higher than those produced by a direct 1.25 mg/kg clozapine injection.
Q3: What are some of the reported off-target effects of CNO in DREADD-negative animals?
A3: A variety of behavioral and physiological changes have been reported, including:
-
Locomotor activity: Both increases and decreases in locomotion have been observed, depending on the dose and timing after administration.
-
Anxiety-like behavior: CNO has been shown to induce an anxious phenotype in rats.
-
Somatosensory perception: Effects on itch and pain perception have been noted.
-
Sleep architecture: CNO can suppress REM sleep and alter EEG spectral power during non-REM sleep.
Q4: Are there alternatives to CNO that do not have these off-target effects?
A4: Yes, several alternative DREADD agonists have been developed to address the issue of CNO's back-metabolism. These include:
-
Compound 21 (C21): This compound does not appear to be metabolized to clozapine. However, it may have its own off-target effects, particularly at higher doses, and has been shown to modulate sleep in wild-type mice.
-
JHU37160: Another alternative that does not convert to clozapine.
-
Perlapine: This is a potent DREADD agonist that also does not convert to clozapine.
-
Deschloroclozapine (DCZ): A more potent agonist than CNO that appears to have minimal off-target activity.
It is crucial to note that even these newer agonists should be used with appropriate control groups, as they may have their own unique off-target profiles.
Q5: What are the essential control groups for any DREADD experiment?
A5: To account for the potential off-target effects of the DREADD agonist, the following control groups are highly recommended:
-
DREADD-expressing animals + Vehicle: To control for the effect of the viral vector and DREADD expression itself.
-
DREADD-negative (e.g., expressing a reporter like GFP) animals + DREADD agonist (e.g., CNO): This is the critical control to determine the off-target effects of the agonist.
-
DREADD-negative animals + Vehicle: To establish a baseline.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Behavioral/physiological effects observed in control (DREADD-negative) animals receiving CNO. | Back-metabolism of CNO to clozapine. | 1. Acknowledge and report the effect: These are real off-target effects that need to be considered in the interpretation of your results. 2. Lower the CNO dose: Conduct a dose-response study to find the minimum effective dose that activates DREADDs in your experimental group with minimal effects in the control group. 3. Switch to an alternative agonist: Consider using Compound 21, JHU37160, or DCZ, but remember to include appropriate controls. |
| Inconsistent results between animals or experiments. | 1. Variability in CNO metabolism: The rate of conversion to clozapine can vary between individual animals. 2. Inconsistent DREADD expression: The level of DREADD receptor expression can differ between animals. | 1. Increase sample size: This can help to account for individual variability. 2. Validate DREADD expression: Use immunohistochemistry or other methods to confirm consistent DREADD expression in your experimental animals. |
| No observable effect in DREADD-expressing animals after CNO administration. | 1. Insufficient DREADD expression. 2. Ineffective CNO dose or administration route. 3. Timing of behavioral testing is not optimal. | 1. Verify DREADD expression: Confirm receptor expression via histology. 2. Increase CNO dose: If off-target effects are not a concern in your paradigm, a higher dose may be necessary. 3. Optimize timing: The peak effects of CNO can vary depending on the route of administration. Conduct a time-course experiment. |
Quantitative Data Summary
Table 1: Reported Off-Target Effects of CNO in DREADD-Negative Rodents
| Species | CNO Dose | Route | Observed Effect | Reference |
| Rat | 2 and 4 mg/kg | i.p. | Reduced sensitivity to noxious thermal stimuli. | |
| Rat | 4 mg/kg | i.p. | Suppressed 5-HT-induced itch-scratching. | |
| Rat | 2 and 4 mg/kg | i.p. | Induced an anxious phenotype. | |
| Mouse | 1, 5, and 10 mg/kg | i.p. | Dose-dependent suppression of REM sleep. | |
| Mouse | 1 mg/kg | i.p. | Decreased ambulatory distance 2-3 hours post-injection. | |
| Mouse | 10 mg/kg | i.p. | Deficit in hypercapnic chemosensory reflex in habituated animals. |
Table 2: Pharmacokinetics of CNO and its Metabolite Clozapine
| Species | CNO Dose | Route | Time Point | Plasma CNO Concentration (ng/mL) | Plasma Clozapine Concentration (ng/mL) | Reference |
| Rat | 10.0 mg/kg | i.p. | 30 min | 3,404.13 ± 596.84 | 256.73 ± 214.56 | |
| Mouse | 10.0 mg/kg | i.p. | 30 min | 623.7 ± 114.1 | 45.9 | |
| Mouse | 10.0 mg/kg | i.p. | 60 min | ~113 | 44.4 | |
| Rhesus Monkey | 10 mg/kg | s.c. | 60 min | ~1000 | ~30 |
Experimental Protocols
Protocol 1: Preparation and Administration of CNO
-
Solubilization: Dissolve CNO (Clozapine-N-oxide) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Dilution: For intraperitoneal (i.p.) injections, dilute the stock solution in sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Administration: Administer the CNO solution via i.p. injection at the desired volume (e.g., 5 mL/kg). Always include a vehicle control group that receives the same concentration of DMSO in saline.
Protocol 2: Control Experiment for DREADD Studies
-
Animal Groups: Prepare four groups of animals for a robust experimental design:
-
Group A: DREADD-expressing animals + CNO
-
Group B: DREADD-expressing animals + Vehicle
-
Group C: Control virus (e.g., GFP-expressing) animals + CNO
-
Group D: Control virus-expressing animals + Vehicle
-
-
Virus Injection: Surgically deliver the DREADD or control virus to the target brain region. Allow for adequate virus expression time (typically 3-4 weeks).
-
Habituation: Habituate the animals to the experimental procedures, including handling and injections, to minimize stress-induced variability.
-
Drug Administration: Administer CNO or vehicle to the respective groups.
-
Behavioral/Physiological Assessment: Conduct behavioral testing or physiological measurements at a predetermined time after injection.
Visualizations
Caption: CNO back-metabolism to psychoactive clozapine.
Caption: Recommended 2x2 experimental design for DREADD studies.
References
Technical Support Center: Improving the In Vivo Bioavailability of Clozapine N-oxide (CNO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of clozapine N-oxide (CNO) for DREADD-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CNO) and why is its bioavailability a concern?
This compound (CNO) is a synthetic ligand used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a chemogenetic tool for remotely controlling neuronal activity.[1][2] While initially considered biologically inert, studies have revealed that CNO's in vivo bioavailability is complicated by several factors, primarily its back-conversion to the psychoactive drug clozapine.[3][4][5] This conversion, coupled with poor blood-brain barrier (BBB) penetration, can lead to off-target effects and inconsistent experimental outcomes, making bioavailability a critical concern for researchers.
Q2: What is the primary mechanism limiting CNO's entry into the central nervous system (CNS)?
The primary mechanism limiting CNO's CNS penetration is its active removal from the brain by the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier. In vitro studies have demonstrated that CNO is a substrate for P-gp, which actively pumps the compound out of endothelial cells of the BBB and back into the bloodstream, thereby reducing its concentration in the brain.
Q3: What is "back-conversion" and why is it a significant issue in CNO-DREADD experiments?
"Back-conversion" refers to the in vivo metabolic reduction of CNO back to its parent compound, clozapine. This is a major issue because clozapine is a potent antipsychotic drug with a high affinity for numerous endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors. The presence of clozapine can lead to off-target pharmacological effects that may be mistakenly attributed to DREADD activation, thus confounding the interpretation of experimental results. Evidence suggests that in many cases, it is the back-converted clozapine, which has better BBB penetration than CNO, that is primarily responsible for activating DREADDs in the brain.
Q4: Does the route of administration affect the bioavailability of CNO?
Yes, the route of administration can influence the pharmacokinetics and bioavailability of CNO. For instance, a study in rhesus monkeys showed that subcutaneous (SC) administration of CNO resulted in detectable plasma and cerebrospinal fluid (CSF) concentrations, though CSF levels were lower than predicted. Intramuscular (IM) and intravenous (IV) routes have also been used, with IV administration generally leading to higher initial plasma concentrations. The choice of administration route can impact the rate and extent of absorption, as well as the degree of first-pass metabolism, which can influence the amount of CNO that reaches systemic circulation and the brain.
Q5: Are there more stable and bioavailable alternatives to the standard CNO freebase?
Yes, the water-soluble salt form, this compound hydrochloride (CNO-HCl), has been shown to have improved bioavailability compared to CNO dissolved in dimethyl sulfoxide (DMSO). A study in rhesus macaques demonstrated that CNO-HCl resulted in significantly higher plasma concentrations of CNO and less conversion to clozapine compared to the CNO-DMSO formulation. This suggests that using a water-soluble salt form can be a strategy to enhance CNO delivery. Additionally, newer DREADD agonists like Compound 21 (C21) and JHU37160 ("J60") have been developed to have better BBB penetration and reduced back-metabolism to clozapine.
Troubleshooting Guides
Problem 1: Inconsistent or No Behavioral/Physiological Effects Observed After CNO Administration
Possible Causes:
-
Poor CNO Bioavailability: Insufficient CNO reaching the DREADD-expressing neurons due to poor absorption, rapid metabolism, or BBB efflux.
-
CNO Solution Instability: Degradation of the CNO solution due to improper preparation or storage. CNO in aqueous solutions can precipitate, especially when stored at low temperatures.
-
Insufficient DREADD Expression: Low levels of DREADD receptor expression in the target neuronal population.
Troubleshooting Steps:
-
Optimize CNO Formulation and Administration:
-
Switch to CNO-HCl: Utilize the water-soluble CNO hydrochloride salt for improved bioavailability and reduced back-conversion to clozapine.
-
Proper Solution Preparation: If using CNO freebase, dissolve it in a small amount of DMSO first before diluting with sterile saline. Prepare solutions fresh before each experiment to avoid precipitation and degradation.
-
Consider a Different Administration Route: If using intraperitoneal (i.p.) or subcutaneous (s.c.) injections, consider intravenous (i.v.) administration for more direct and predictable systemic exposure, although this may not be feasible for all experimental designs.
-
-
Verify DREADD Expression:
-
Perform post-mortem immunohistochemistry to confirm the expression and correct anatomical targeting of the DREADD receptor (e.g., using an antibody against the fused fluorescent protein like mCherry).
-
Co-localize DREADD expression with neuronal markers to ensure it is present in the intended cell population.
-
-
Perform a Dose-Response Analysis:
-
Systematically test a range of CNO doses to determine the optimal concentration for eliciting a response in your specific animal model and experimental paradigm.
-
Problem 2: Off-Target Effects Observed in Control Animals
Possible Causes:
-
Back-Conversion to Clozapine: The most likely cause is the metabolic conversion of CNO to clozapine, which then acts on endogenous receptors.
-
Vehicle Effects: The vehicle used to dissolve CNO (e.g., DMSO) may have its own behavioral or physiological effects.
Troubleshooting Steps:
-
Implement Rigorous Control Groups:
-
DREADD-Negative Animals + CNO: Administer CNO to animals that have not been transfected with the DREADD construct. This is a critical control to determine if the observed effects are independent of DREADD activation.
-
DREADD-Positive Animals + Vehicle: Administer only the vehicle solution to DREADD-expressing animals to control for the effects of the injection procedure and the vehicle itself.
-
-
Minimize Clozapine Formation and Action:
-
Use the Lowest Effective Dose of CNO: A lower dose of CNO will result in lower absolute levels of back-converted clozapine.
-
Consider Alternative DREADD Agonists: For new experiments, consider using agonists like Compound 21, which are reported to have a lower propensity for back-conversion to clozapine.
-
-
Pharmacokinetic Analysis:
-
If feasible, perform pharmacokinetic studies to measure the plasma and brain concentrations of both CNO and clozapine over time in your experimental animals. This will provide direct evidence of the extent of back-conversion and the levels of each compound at the time of behavioral or physiological assessment.
-
Problem 3: Poor CNS Penetration of CNO
Possible Causes:
-
P-glycoprotein (P-gp) Efflux: CNO is actively transported out of the brain by the P-gp transporter at the BBB.
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor:
-
In preclinical studies, co-administration of a P-gp inhibitor such as verapamil or cyclosporine A can be explored to increase the brain concentration of CNO. However, it is crucial to note that P-gp inhibitors can have their own pharmacological effects and will also affect the distribution of other P-gp substrates. Thorough control experiments are essential if this approach is taken.
-
-
Direct CNS Administration:
-
For acute experiments, direct intracerebral or intracerebroventricular (ICV) injection of CNO can bypass the BBB. This ensures that a known concentration of CNO reaches the target neurons, avoiding issues of peripheral metabolism and BBB transport.
-
-
Use a DREADD Agonist with Better Brain Penetrance:
-
Newer DREADD agonists have been specifically designed for improved brain penetration. Evaluating these alternatives may be the most straightforward solution for long-term studies.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of CNO and its Metabolites in Rhesus Monkeys Following Subcutaneous (SC) Administration.
| Parameter | 3 mg/kg CNO | 10 mg/kg CNO |
| CNO Plasma Cmax (ng/mL) | 288 ± 67 | 1046 ± 167 |
| CNO CSF Cmax (ng/mL) | 11 ± 2 | 37 ± 5 |
| Clozapine Plasma Cmax (ng/mL) | 14 ± 3 | 42 ± 6 |
| Clozapine CSF Cmax (ng/mL) | 3 ± 1 | 11 ± 2 |
| N-desmethylclozapine Plasma Cmax (ng/mL) | 10 ± 2 | 31 ± 5 |
| N-desmethylclozapine CSF Cmax (ng/mL) | 4 ± 1 | 14 ± 2 |
Data adapted from Raper et al., 2017. Values are mean ± SEM.
Table 2: Comparison of Plasma Concentrations of CNO and Clozapine Following Intramuscular (IM) Administration of CNO-DMSO vs. CNO-HCl in Rhesus Macaques (3 mg/kg).
| Drug Formulation | Peak Plasma CNO (ng/mL) | Peak Plasma Clozapine (ng/mL) |
| CNO-DMSO | 200 - 250 | ~20 |
| CNO-HCl | 1000 - 4000 | ~40 |
Data adapted from Moore et al., 2020. Values represent the range of peak concentrations observed.
Experimental Protocols
Protocol 1: Preparation of CNO Solution for Intraperitoneal (i.p.) Injection
Objective: To prepare a 1 mg/mL CNO stock solution for i.p. injection.
Materials:
-
This compound (freebase) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% sterile saline
Procedure:
-
Weigh the required amount of CNO powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the CNO powder completely. For example, to make a final concentration of 1 mg/mL in 5% DMSO, first dissolve the CNO in a volume of DMSO that is 5% of the final desired volume.
-
Vortex the solution until the CNO is fully dissolved.
-
Gradually add the 0.9% sterile saline to reach the final desired volume while vortexing to ensure the CNO remains in solution.
-
Visually inspect the solution for any precipitation before use.
-
It is highly recommended to prepare this solution fresh on the day of the experiment.
Protocol 2: In Vivo P-glycoprotein Inhibition Assay
Objective: To assess if P-gp inhibition enhances the central effects of CNO.
Materials:
-
DREADD-expressing animals
-
CNO solution
-
P-gp inhibitor (e.g., verapamil) solution
-
Vehicle solutions for CNO and the inhibitor
Procedure:
-
Animal Groups:
-
Group 1: Vehicle (for inhibitor) + Vehicle (for CNO)
-
Group 2: Vehicle (for inhibitor) + CNO
-
Group 3: P-gp inhibitor + Vehicle (for CNO)
-
Group 4: P-gp inhibitor + CNO
-
-
Administration:
-
Administer the P-gp inhibitor or its vehicle at a predetermined time before CNO administration (e.g., 30-60 minutes, depending on the inhibitor's pharmacokinetics).
-
Administer CNO or its vehicle.
-
-
Assessment:
-
Perform the desired behavioral or physiological measurements at the time of expected peak CNO effect.
-
-
Analysis:
-
Compare the effects of CNO in the presence and absence of the P-gp inhibitor. A significantly potentiated effect in the group receiving the inhibitor and CNO would suggest that P-gp efflux limits CNO's central action.
-
Visualizations
Caption: Metabolic fate and CNS action of systemically administered CNO.
Caption: Troubleshooting workflow for CNO in vivo experiments.
References
- 1. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CNO) freebase stability and storage [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating CNO Solution Challenges: A Technical Support Hub
For researchers and scientists in the dynamic fields of neuroscience and drug development, the precision of experimental components is paramount. Clozapine N-oxide (CNO) is a key component in chemogenetics, particularly for the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system. However, its solution stability can be a significant hurdle. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address CNO solution precipitation and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why did my CNO (freebase) solution in saline or PBS precipitate?
A1: Precipitation of CNO freebase in aqueous solutions like saline or phosphate-buffered saline (PBS) is a frequent challenge due to its inherently low water solubility.[1][2][3] This can be influenced by factors such as concentration, storage temperature, and the specific batch of CNO.[4][5]
Q2: I've observed precipitation in my CNO solution. Can it be redissolved?
A2: Yes, in many cases, precipitated CNO can be redissolved. Gently warming the solution in a water bath to approximately 40°C can help bring the compound back into solution. However, it is crucial to ensure complete dissolution before use.
Q3: What is the recommended method for preparing a stable CNO solution for in vivo experiments?
A3: To prevent precipitation, it is highly recommended to first dissolve CNO freebase in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted with sterile saline (0.9% NaCl) or other aqueous buffers to the final desired concentration immediately before your experiment. The final DMSO concentration in the administered solution should be kept to a minimum, typically below 5%, to avoid any potential vehicle effects.
Q4: How should I store my CNO solutions to minimize precipitation?
A4: Storage recommendations vary based on the solvent and the form of CNO.
-
CNO (freebase) in DMSO: Stock solutions in DMSO are chemically stable and can be stored at room temperature for at least four weeks in tightly sealed vials.
-
CNO (freebase) in Aqueous Buffers: It is strongly advised to prepare these solutions fresh for immediate use. If short-term storage is necessary, keep the solution at room temperature. Avoid storing aqueous solutions of CNO freebase at cooler temperatures like 4°C or -20°C, as this increases the likelihood of precipitation.
-
CNO Dihydrocholoride in Water: For applications requiring an aqueous solution without DMSO, consider using the water-soluble CNO dihydrochloride salt.
Q5: Is CNO sensitive to light?
A5: While some researchers take precautions by protecting CNO solutions from light, studies have shown that CNO (freebase) is stable in ambient light for at least four weeks at room temperature. However, as a standard laboratory practice, storing solutions in amber vials or in the dark is a reasonable measure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in CNO freebase aqueous solution | Low water solubility of CNO freebase. | Gently warm the solution to 40°C to attempt redissolution. For future preparations, dissolve CNO in DMSO first to create a stock solution before diluting in an aqueous buffer. Alternatively, use the more water-soluble CNO dihydrochloride salt. |
| Inconsistent or no response in DREADD-expressing animals | CNO solution degradation or precipitation leading to a lower effective dose. | Always use freshly prepared CNO solutions for injections. Visually inspect the solution for any precipitation before administration. If precipitate is present, try to redissolve it by warming. |
| Difficulty dissolving CNO powder directly in water | Batch-to-batch variability in the solubility of CNO freebase can occur. | Use DMSO as the initial solvent to ensure complete dissolution before diluting to your final aqueous concentration. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data regarding CNO solubility and stability.
Table 1: Solubility of CNO Forms in Different Solvents
| CNO Form | Solvent | Solubility | Reference |
| Freebase | DMSO | Up to 100 mM | |
| Freebase | Water/Saline | Poor and unpredictable | |
| Dihydrochloride | Water | 40 mg/mL |
Table 2: Stability of CNO (Freebase) in Solution
| Solvent | Storage Condition | Stability | Reference |
| DMSO | Room Temperature | Chemically stable for at least 4 weeks | |
| Water | Room Temperature | Chemically stable for at least 4 weeks, but prone to physical precipitation |
Experimental Protocols
Protocol 1: Preparation of CNO (Freebase) Solution for In Vivo Injection
Objective: To prepare a stable CNO solution for intraperitoneal (i.p.) injection in animal models.
Materials:
-
This compound (CNO) freebase powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of CNO freebase powder.
-
Dissolve the CNO powder in 100% sterile DMSO to create a stock solution. A concentration of up to 100 mM is achievable.
-
Ensure the CNO is completely dissolved by vortexing or gentle warming. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at room temperature.
-
-
Prepare the Working Solution (for immediate use):
-
On the day of the experiment, dilute the DMSO stock solution to the final desired concentration using sterile 0.9% saline.
-
It is critical to ensure that the final concentration of DMSO in the injected solution is minimal (e.g., <5%) to prevent any adverse effects from the vehicle.
-
Vortex the final solution thoroughly before administration.
-
Protocol 2: Redissolving Precipitated CNO in an Aqueous Solution
Objective: To redissolve CNO that has precipitated out of an aqueous solution.
Materials:
-
Precipitated CNO solution
-
Water bath set to 40°C
Procedure:
-
Place the vial containing the precipitated CNO solution into the 40°C water bath.
-
Gently agitate the vial periodically until the precipitate is completely redissolved and the solution becomes clear.
-
Visually inspect the solution carefully to ensure no solid particles remain before use.
-
Allow the solution to return to room temperature before administration.
Visualizations
Caption: Workflow for CNO solution preparation and troubleshooting precipitation.
Caption: In vivo back-metabolism of CNO to clozapine.
Caption: Solubility characteristics of different CNO forms.
References
Technical Support Center: Minimizing Variability in CNO-DREADD Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing variability in experiments utilizing Clozapine-N-oxide (CNO) and Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Adherence to best practices is critical for ensuring the reproducibility and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in CNO-DREADD experiments?
Variability in CNO-DREADD experiments can stem from several factors:
-
CNO Metabolism and Off-Target Effects: CNO can be converted back to clozapine in the body.[1][2][3] Clozapine is a psychoactive drug that can bind to various receptors in the brain, leading to effects that are not related to DREADD activation.[1][2] The rate of this conversion can differ between species and even between individual animals.
-
DREADD Expression Levels: The amount of DREADD receptor expressed can vary depending on the viral vector, its concentration, the promoter used, and the precision of the injection into the target brain region. Inconsistent expression levels lead to varied responses to CNO.
-
Ligand Pharmacokinetics: The way a drug moves through the body can be affected by the route of administration (e.g., injection, oral), the dosage, and the specific drug used (CNO or newer alternatives). These differences can alter the timing and strength of the effect on neurons.
-
Animal Handling and Stress: Inconsistent handling and injection procedures can cause stress in animals, which can impact behavioral outcomes.
Q2: I'm observing behavioral changes in my control animals (without DREADDs) after CNO administration. What is happening?
This is a common issue and is likely due to the back-metabolism of CNO to clozapine. Clozapine is known to have its own psychoactive effects, which can include changes in movement, anxiety-like behaviors, and sleep patterns. These off-target effects underscore the critical importance of proper control groups in your experimental design.
Q3: What are the essential control groups for a CNO-DREADD experiment?
To account for the potential off-target effects of CNO, a comprehensive 2x2 factorial design is recommended:
-
DREADD-expressing animals + CNO: The main experimental group.
-
DREADD-expressing animals + Vehicle: Controls for the effect of the injection and vehicle.
-
Control virus (e.g., GFP-expressing) animals + CNO: This is a crucial group to determine the off-target effects of CNO/clozapine.
-
Control virus (e.g., GFP-expressing) animals + Vehicle: The baseline control group.
A widely accepted minimal alternative includes the DREADD-expressing animals + CNO group and the Control virus animals + CNO group.
Q4: How can I be sure that the effects I'm seeing are due to DREADD activation and not off-target effects of CNO?
A true DREADD-mediated effect should show a significant difference between the DREADD-expressing animals treated with CNO and the control virus-expressing animals treated with CNO. If you observe behavioral changes in your control animals receiving CNO, you should consider the following:
-
Lowering the CNO dose: Perform a dose-response study to find the lowest effective dose that produces a robust DREADD-mediated effect with minimal impact on control animals.
-
Considering the timing of behavioral testing: The concentration of clozapine can peak 2-3 hours after CNO injection. Correlating your behavioral observations with the pharmacokinetic profile of CNO and clozapine is important.
-
Using an alternative DREADD agonist: Newer agonists like Compound 21 (C21) and deschloroclozapine (DCZ) have been developed to have high potency and fewer off-target effects as they do not metabolize into clozapine.
Q5: My CNO solution precipitated. What went wrong and how can I prevent this?
CNO freebase has limited and unpredictable solubility in aqueous solutions like saline and is prone to precipitation. To avoid this:
-
Prepare a stock solution in DMSO: CNO freebase is highly soluble in DMSO (up to 100 mM).
-
Dilute the stock solution immediately before use: Dilute the DMSO stock in sterile saline. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle effects.
-
Prepare fresh solutions: It is recommended to prepare CNO solutions fresh for each experiment.
-
Consider CNO dihydrochloride: This salt form of CNO has better water solubility and may be a better option for in vivo studies requiring aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during CNO-DREADD experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable behavioral effect after CNO administration. | 1. Low or no DREADD expression.2. Insufficient CNO dose or poor bioavailability.3. Incorrect timing of behavioral testing relative to CNO administration.4. The targeted neuronal population does not regulate the observed behavior. | 1. Verify DREADD expression using immunohistochemistry or by visualizing a fluorescent reporter gene (e.g., mCherry). If expression is low, consider increasing the viral titer or using a different promoter.2. Perform a dose-response curve to determine the optimal effective dose of CNO.3. Adjust the time window for observation. Effects can be seen as early as 15 minutes post-injection.4. Re-evaluate the hypothesized function of the targeted neuronal circuit. |
| High behavioral variability between animals in the same experimental group. | 1. Inconsistent DREADD expression levels.2. Variable CNO metabolism to clozapine.3. Differences in injection accuracy.4. Animal stress and handling inconsistencies. | 1. Validate DREADD expression post-mortem for every animal and correlate it with the behavioral data.2. Consider using an alternative ligand with a more predictable pharmacokinetic profile (e.g., DCZ, Compound 21).3. Refine stereotaxic injection techniques and verify cannula placement.4. Habituate animals to handling and injection procedures before the experiment. |
| Unexpected or off-target behavioral effects observed. | 1. CNO back-metabolism to clozapine.2. Viral expression in an unintended brain region.3. Widespread network effects downstream of the targeted neuronal population. | 1. Include the proper control groups (non-DREADD expressing animals receiving CNO). Consider using a lower dose of CNO or an alternative ligand.2. Carefully assess the spread of viral expression post-mortem. Use lower virus volumes or a more localized injection technique.3. Perform in vivo electrophysiological recordings in downstream regions to understand the network-level consequences of DREADD activation. |
| Inconsistent results between experiments. | 1. CNO solution degradation.2. Variability in CNO administration technique. | 1. Prepare fresh CNO solutions for each experiment and protect them from light.2. Ensure consistent and accurate administration of CNO for all animals. |
Quantitative Data Summary
The following tables provide key quantitative data for planning your CNO-DREADD experiments.
Table 1: Recommended CNO Dosages for In Vivo Rodent Studies
| Administration Route | Species | Dose Range | Purpose | Reference(s) |
| Intraperitoneal (i.p.) | Mouse | 1-5 mg/kg | Acute neuronal modulation | |
| Intraperitoneal (i.p.) | Rat | 1-10 mg/kg | Acute neuronal modulation | |
| Drinking Water | Mouse | 0.25-1.0 mg/mL | Chronic neuronal modulation | |
| Eye Drops | Mouse | 1 mg/kg | Repetitive, non-invasive administration |
Note: It is highly recommended to perform a dose-response analysis to determine the optimal dose for your specific experimental conditions.
Table 2: Comparison of DREADD Ligands
| Ligand | Potency (EC50 at hM4Di) | Back-metabolism to Clozapine | Key Advantage(s) | Key Disadvantage(s) | Reference(s) |
| CNO | 8.1 nM | Yes | Widely used and characterized | Potential for off-target effects due to clozapine | |
| Clozapine | 0.42 nM | N/A | High potency, avoids variability in CNO metabolism | Psychoactive with known off-target effects | |
| Compound 21 (C21) | 2.95 nM | No | High potency, no clozapine-related off-target effects | Less characterized in vivo compared to CNO | |
| Deschloroclozapine (DCZ) | High | No | High potency, good brain penetrance | Newer compound, less in vivo data available |
Table 3: CNO Solubility and Stability
| CNO Form | Solvent | Maximum Solubility | Stability in Solution (Room Temp) | Reference(s) |
| CNO (Freebase) | DMSO | 100 mM | Chemically stable for at least 4 weeks | |
| CNO (Freebase) | Water/Saline | Unpredictable, prone to precipitation | Not recommended for storage | |
| CNO Dihydrochloride | PBS | ~1 mg/mL | More stable in aqueous solution than freebase |
Experimental Protocols
Protocol 1: Stereotaxic Injection of AAV-DREADD
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. Administer pre-operative analgesics according to your institution's guidelines.
-
Surgical Preparation: Shave the scalp and sterilize the area. Make a midline incision to expose the skull.
-
Craniotomy: Identify the target coordinates for the desired brain region relative to bregma. Drill a small craniotomy over the target site.
-
Virus Infusion: Lower a micropipette filled with the AAV-DREADD vector to the target depth. Infuse the virus at a slow, controlled rate (e.g., 100 nL/min).
-
Post-Infusion: Leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision, administer post-operative analgesics, and monitor the animal's recovery. Allow 3-4 weeks for optimal DREADD expression before behavioral experiments.
Protocol 2: CNO Preparation and Administration (Intraperitoneal Injection)
-
CNO Stock Solution: Dissolve CNO freebase powder in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL).
-
Working Solution Preparation: Immediately before use, dilute the stock solution in sterile 0.9% saline to the desired final concentration. Ensure the final DMSO concentration is less than 5%.
-
Injection Procedure: Gently restrain the mouse. Inject the CNO solution into the intraperitoneal cavity.
-
Post-Injection: Return the mouse to its home cage. Behavioral testing is typically initiated 15-30 minutes after injection.
Protocol 3: Validation of DREADD Activation using c-Fos Immunohistochemistry
-
Tissue Collection: Two hours after CNO administration, perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Sectioning: Section the brain on a cryostat or vibratome.
-
Immunohistochemistry: Perform standard immunohistochemical staining for c-Fos, an immediate early gene and a marker of recent neuronal activity.
-
Imaging and Analysis: Image the stained sections and quantify c-Fos positive cells in the target region to confirm DREADD-mediated neuronal activation.
Visualizations
References
Validation & Comparative
Validating DREADD Expression and Function: A Comparative Guide for Researchers
A comprehensive guide to ensuring the accuracy and reliability of your chemogenetic experiments. This guide provides an objective comparison of methods to validate the expression and function of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), with a focus on experiments involving Clozapine-N-oxide (CNO) and its alternatives.
The use of DREADDs has revolutionized neuroscience, offering precise control over neuronal activity. However, the reliability of DREADD-based studies hinges on the thorough validation of receptor expression and functional efficacy upon ligand administration. This guide details established protocols for confirming DREADD expression and function, compares the performance of CNO with alternative agonists, and provides frameworks for designing rigorous control experiments to avoid confounding off-target effects.
Validating DREADD Expression
Confirming the precise location and level of DREADD expression is the foundational step for any chemogenetic experiment. Several well-established molecular techniques can be employed for this purpose.
Comparison of Expression Validation Methods
| Method | Information Provided | Advantages | Disadvantages |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Cellular localization and distribution of DREADD expression within a specific brain region. Co-localization with cell-type-specific markers. | High spatial resolution. Allows for visualization within the native tissue context. Can be combined with neuronal tracers. | Semi-quantitative. Antibody specificity is crucial. |
| Western Blotting | Total protein level of DREADD expression in a tissue homogenate. | Quantitative. Can detect changes in overall expression levels. | Lacks cellular resolution. Requires tissue lysis, losing spatial information.[1] |
| In situ Hybridization (ISH) / Fluorescence in situ Hybridization (FISH) | Localization of mRNA encoding the DREADD receptor. | High specificity for the transcript. Can provide cellular resolution. | Does not confirm protein expression or proper protein folding and trafficking. |
| Positron Emission Tomography (PET) | In vivo visualization and quantification of DREADD expression in living animals.[2] | Non-invasive and allows for longitudinal studies in the same animal.[2] Provides whole-brain metabolic maps.[3] | Lower spatial resolution compared to histology. Requires specialized equipment and radioligands.[2] |
Experimental Protocols
-
Tissue Preparation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight at 4°C. Cryoprotect the brain in a 30% sucrose solution.
-
Sectioning: Section the brain at 30-40 µm using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Some antibodies may require an antigen retrieval step to unmask the epitope.
-
Blocking: Block non-specific antibody binding with a solution containing normal serum and a detergent like Triton X-100 for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific to the DREADD tag (e.g., HA, mCherry, GFP) or the DREADD receptor itself. This is typically done overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate sections with a fluorescently labeled secondary antibody that recognizes the host species of the primary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, if desired. Mount the sections on slides and coverslip with an appropriate mounting medium.
-
Imaging: Visualize the sections using a fluorescence or confocal microscope.
-
Tissue Homogenization: Dissect the brain region of interest and homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the DREADD tag or receptor overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
Clozapine N-Oxide vs. Clozapine: A Comparative Guide for DREADD Actuation
For Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized neuroscience, providing unprecedented control over neuronal activity. Central to this technology is the choice of an appropriate actuator. For years, Clozapine N-oxide (CNO) was the canonical ligand for activating muscarinic-based DREADDs. However, accumulating evidence has revealed that its in vivo activity is primarily mediated by its metabolite, clozapine, a potent psychoactive drug with a complex pharmacological profile. This guide provides an objective comparison of CNO and clozapine as DREADD actuators, supported by experimental data, detailed protocols, and visual workflows to inform experimental design.
The Core Mechanism: CNO as a Prodrug
Initially, the DREADD system was predicated on the idea that CNO is a pharmacologically inert ligand that directly and exclusively activates its corresponding designer receptor. However, extensive research has overturned this model.[1] The key findings are:
-
Poor Blood-Brain Barrier Permeability of CNO: CNO itself has limited ability to cross the blood-brain barrier.[1][2]
-
Metabolic Conversion: Following systemic administration, CNO is rapidly reverse-metabolized to clozapine in peripheral tissues.[1][3]
-
Clozapine as the Primary Actuator: Clozapine readily enters the brain and binds to DREADD receptors with high affinity and potency, serving as the true DREADD actuator in vivo.
This metabolic conversion is a critical consideration in the design and interpretation of DREADD-based experiments.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and binding affinities of CNO and clozapine for the most commonly used DREADD receptors, hM3Dq (excitatory) and hM4Di (inhibitory). The data clearly indicates that clozapine is significantly more potent and has a much higher binding affinity for both DREADDs compared to CNO.
Table 1: In Vitro Potency (EC50) of CNO and Clozapine at DREADD Receptors
| Actuator | DREADD Receptor | EC50 (nM) | Reference |
| This compound (CNO) | hM3Dq | 85 ± 17 | |
| hM4Di | 8.1 | ||
| Clozapine | hM3Dq | 5.4 ± 3.1 | |
| hM4Di | 0.42 |
Table 2: In Vitro Binding Affinity (Ki) of CNO and Clozapine at DREADD Receptors
| Actuator | DREADD Receptor | Ki (nM) | Reference |
| This compound (CNO) | hM3Dq | 3800 ± 300 | |
| hM4Di | 15000 ± 500 | ||
| Clozapine | hM3Dq | 7 ± 2 | |
| hM4Di | 3.5 ± 0.7 |
Signaling Pathways
DREADDs are engineered G protein-coupled receptors (GPCRs) that couple to specific intracellular signaling pathways upon activation. The two most common variants are hM3Dq, which couples to the Gq pathway to increase neuronal activity, and hM4Di, which couples to the Gi pathway to inhibit neuronal activity.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand to a DREADD receptor.
Objective: To determine the inhibition constant (Ki) of CNO and clozapine for a specific DREADD receptor.
Materials:
-
HEK-293 cells transfected with the DREADD of interest.
-
Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors).
-
Radiolabeled ligand (e.g., [3H]clozapine).
-
Unlabeled ligands (CNO, clozapine).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest DREADD-expressing HEK-293 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (CNO or clozapine).
-
Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This protocol outlines a method to assess the functional potency of DREADD actuators by measuring changes in intracellular calcium levels.
Objective: To determine the EC50 of CNO and clozapine for activating Gq-coupled DREADDs (e.g., hM3Dq).
Materials:
-
HEK-293 cells expressing the hM3Dq DREADD.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CNO and clozapine stock solutions.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the hM3Dq-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated liquid handling to add different concentrations of the DREADD actuator (CNO or clozapine) to the wells.
-
Continuously measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of the actuator.
-
Plot the response against the logarithm of the actuator concentration to generate a dose-response curve.
-
Fit the curve to a sigmoidal dose-response equation to determine the EC50 value.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo DREADD experiment, highlighting the critical step of CNO's metabolic conversion to clozapine.
Discussion and Recommendations
The evidence strongly suggests that clozapine, not CNO, is the primary actuator of DREADD receptors in vivo following systemic CNO administration. This is due to the efficient back-metabolism of CNO to clozapine and the latter's superior potency and blood-brain barrier permeability.
Implications for Researchers:
-
Off-Target Effects: The conversion of CNO to clozapine introduces the potential for off-target effects, as clozapine is an atypical antipsychotic with a broad receptor binding profile. These off-target effects can confound the interpretation of experimental results.
-
Dose Considerations: The use of low doses of clozapine directly has been proposed as an alternative to CNO to bypass the variability in metabolism. However, even at low doses, clozapine's off-target effects must be carefully controlled for.
-
Control Experiments: It is crucial to include appropriate control groups in all DREADD experiments. This includes animals that do not express the DREADD receptor but receive the actuator (CNO or clozapine) to account for any non-DREADD-mediated effects.
Future Directions:
The limitations of CNO have spurred the development of novel DREADD actuators with improved properties. Compounds such as deschloroclozapine (DCZ) and JHU37160 have high potency and may have fewer off-target effects, offering promising alternatives for future chemogenetic studies. Researchers are encouraged to consider these newer actuators for their experimental needs.
References
A Comparative Analysis of CNO and Deschloroclozapine (DCZ) for DREADD-Based Research
In the field of chemogenetics, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an invaluable tool for the remote control of neuronal activity. The choice of the activating ligand is critical for the precision and reliability of these experiments. For years, Clozapine N-oxide (CNO) was the standard actuator for DREADDs. However, recent research has illuminated significant limitations of CNO, leading to the development of alternative agonists. Among these, deschloroclozapine (DCZ) has emerged as a potent and selective alternative with distinct advantages over CNO. This guide provides a comprehensive comparison of CNO and DCZ, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in selecting the optimal actuator for their studies.
Executive Summary
The fundamental difference between CNO and DCZ lies in their pharmacokinetic and pharmacodynamic properties. CNO is now understood to be a prodrug that is metabolically converted to clozapine in vivo.[1][2] It is clozapine, not CNO itself, that readily crosses the blood-brain barrier and acts as a high-affinity agonist at DREADD receptors.[1] This conversion to clozapine, a potent psychoactive drug with numerous endogenous targets, is the primary source of off-target effects associated with CNO.[2][3]
In contrast, deschloroclozapine (DCZ) is a potent DREADD agonist that does not rely on metabolic conversion for its activity. It exhibits higher potency, greater brain permeability, and a cleaner off-target profile compared to CNO, making it a more specific and reliable DREADD actuator.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between CNO and DCZ based on published experimental data.
Table 1: Comparative Analysis of Key Performance Indicators
| Parameter | Clozapine-N-oxide (CNO) | Deschloroclozapine (DCZ) | Reference |
| Potency (EC50, nM) | |||
| hM3Dq | 15 | 0.13 | |
| hM4Di | 7.3 | 0.081 | |
| In Vivo Dose for 50% Occupancy (ED50, µg/kg) | 630 | 25 | |
| Brain Permeability | Modest | High | |
| Kinetics | Slow onset (τ = 17 min) | Rapid onset | |
| Off-Target Effects | Potential for back-metabolism to clozapine, which has known psychoactive effects. | Negligible off-target binding at effective concentrations. Not converted to clozapine in vivo. |
Table 2: Summary of Primary Differences for DREADD Activation
| Feature | Clozapine-N-oxide (CNO) | Deschloroclozapine (DCZ) |
| Mechanism of Action | Acts as a prodrug, converted to clozapine in vivo. | Direct, high-affinity agonist. |
| Blood-Brain Barrier Penetration | Limited | Excellent |
| Off-Target Binding | Potential for conversion to clozapine, leading to off-target effects on endogenous receptors. | Minimal off-target binding at therapeutic doses. |
| Metabolic Stability | Can be metabolized to clozapine. | Not metabolized to clozapine. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Potency Assessment using Bioluminescence Resonance Energy Transfer (BRET)
Objective: To determine the potency (EC50) of CNO and DCZ at hM3Dq and hM4Di DREADDs.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the DREADD receptor (e.g., hM3Dq or hM4Di) fused to a Renilla luciferase (RLuc) donor and a fluorescent protein acceptor (e.g., YFP) targeted to the plasma membrane.
-
Cell Plating: 24 hours post-transfection, cells are harvested and plated into white, clear-bottom 96-well plates.
-
Ligand Preparation: CNO and DCZ are prepared in a vehicle solution (e.g., 0.1% DMSO in HBSS) at a range of concentrations.
-
BRET Measurement: The luciferase substrate, coelenterazine h, is added to each well. Immediately after, the prepared ligands (CNO or DCZ) are added. The BRET signal is measured using a plate reader capable of detecting both luciferase and fluorescent protein emission. The BRET ratio is calculated as the ratio of the acceptor (fluorescent protein) emission to the donor (luciferase) emission.
-
Data Analysis: The BRET ratio is plotted against the ligand concentration to generate a dose-response curve and calculate the EC50 value.
In Vitro Functional Assay using Calcium Imaging (for hM3Dq)
Objective: To measure the functional activation of the Gq-coupled hM3Dq DREADD by CNO and DCZ.
Methodology:
-
Cell Culture and Transfection: Cells expressing hM3Dq are plated in a 96-well plate.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Preparation: Serial dilutions of CNO and DCZ are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the ligand. The plate reader's integrated pipettor then adds the CNO or DCZ solutions to the wells.
-
Data Analysis: The change in fluorescence intensity, indicating the increase in intracellular calcium, is recorded over time. The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve and calculate the EC50.
In Vivo Neuronal Activation Assessment using c-Fos Immunostaining
Objective: To assess the in vivo efficacy of CNO and DCZ in activating DREADD-expressing neurons by detecting the expression of the immediate early gene c-Fos, a marker of neuronal activity.
Methodology:
-
Animal Preparation: Animals (e.g., mice or rats) receive stereotaxic injections of an adeno-associated virus (AAV) expressing a DREADD (e.g., hM3Dq-mCherry) in the brain region of interest.
-
Drug Administration: After a sufficient period for viral expression (typically 3-4 weeks), animals are administered either CNO (e.g., 1-5 mg/kg, i.p.) or DCZ (e.g., 10-100 µg/kg, i.p.) or a vehicle control.
-
Tissue Processing: 90-120 minutes after drug administration, animals are euthanized and transcardially perfused with paraformaldehyde. The brains are extracted, post-fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with an antibody against c-Fos. A fluorescent secondary antibody is used for visualization.
-
Imaging and Analysis: Sections are imaged using a fluorescence microscope. The number of c-Fos-positive cells in the DREADD-expressing region is quantified and compared between treatment groups.
Mandatory Visualization
Signaling Pathways
References
A Comparative Guide to DREADD Agonists: Alternatives to Clozapine N-Oxide
For researchers, scientists, and drug development professionals, the selection of an appropriate agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the prototypical agonist, Clozapine-N-oxide (CNO), with its leading alternatives, including Deschloroclozapine (DCZ), Compound 21 (C21), Perlapine, and JHU37160. We present a comprehensive analysis of their performance based on experimental data, detailing their potency, pharmacokinetics, and off-target effects to inform your selection process.
The advent of DREADD technology has revolutionized the study of cellular signaling pathways, particularly in neuroscience, by enabling remote and precise control over specific cell populations. These engineered G protein-coupled receptors (GPCRs) remain inactive in the presence of endogenous ligands but can be potently activated by synthetic small molecules. The most widely utilized DREADDs are derived from human muscarinic acetylcholine receptors, designed to couple to specific G protein signaling pathways, primarily Gq (excitatory) and Gi (inhibitory).
While CNO has historically been the go-to agonist for DREADD activation, concerns regarding its in vivo properties, most notably its back-metabolism to clozapine—a compound with known psychoactive effects and a broad receptor-binding profile—have catalyzed the development of alternative actuators.[1][2][3] This guide offers a head-to-head comparison of these next-generation agonists against the established standard.
Performance Comparison: A Data-Driven Overview
The ideal DREADD agonist should exhibit high potency and selectivity for the engineered receptor, possess favorable pharmacokinetic properties for in vivo applications, and have minimal off-target effects. The following tables summarize the quantitative data for CNO and its alternatives.
In Vitro Potency and Affinity
The potency (EC50) and binding affinity (Ki) are critical parameters for assessing an agonist's effectiveness at the molecular level. Lower values indicate higher potency and affinity, respectively.
| Agonist | DREADD Target | EC50 (nM) | Ki (nM) |
| Clozapine N-oxide (CNO) | hM3Dq (Gq) | ~6.0 - 15 | - |
| hM4Di (Gi) | ~7.3 - 8.1 | - | |
| Deschloroclozapine (DCZ) | hM3Dq (Gq) | 0.13 | 6.3 |
| hM4Di (Gi) | 0.081 | 4.2 | |
| Compound 21 (C21) | hM3Dq (Gq) | ~1.7 | 230 |
| hM4Di (Gi) | 2.95 | 91 | |
| Perlapine | hM3Dq (Gq) | 2.8 | - |
| JHU37160 | hM3Dq (Gq) | 18.5 | - |
| hM4Di (Gi) | 0.2 | - |
Data compiled from multiple sources.[4][5] Note that EC50 and Ki values can vary depending on the specific assay conditions.
Key Observation: Deschloroclozapine (DCZ) demonstrates significantly higher potency and affinity for both hM3Dq and hM4Di DREADDs compared to CNO and other alternatives, allowing for the use of substantially lower doses in experiments.
Pharmacokinetic Properties
Effective in vivo application of DREADD agonists hinges on their pharmacokinetic profile, including brain permeability and onset of action.
| Agonist | Brain Permeability | Onset of Action | In Vivo Half-life | Back-Metabolism to Clozapine |
| This compound (CNO) | Modest; actively exported from the CNS | Slow (τ ≈ 17 min) | ~1-2 hours | Yes |
| Deschloroclozapine (DCZ) | High | Rapid | ~2 hours | No |
| Compound 21 (C21) | Good | Rapid | ~1 hour | No |
| Perlapine | Good | - | - | No |
| JHU37160 | Excellent; actively sequestered in brain tissue | Rapid | - | No |
Data compiled from multiple sources.
Key Observation: Newer agonists like DCZ, C21, and JHU37160 exhibit improved brain penetrability and do not undergo back-metabolism to clozapine, addressing a major limitation of CNO. JHU37160, in particular, shows a high brain-to-serum concentration ratio, suggesting active transport into the brain.
Off-Target Effects: A Critical Consideration
Undesired interactions with endogenous receptors can confound experimental results. Understanding the off-target profile of each agonist is crucial for data interpretation.
| Agonist | Known Off-Target Effects |
| This compound (CNO) | Back-metabolism to clozapine, which has a high affinity for numerous native receptors (dopaminergic, serotonergic, adrenergic, histaminergic). |
| Deschloroclozapine (DCZ) | Negligible off-target binding at effective concentrations. |
| Compound 21 (C21) | Can bind to histaminergic H1, serotonergic 5-HT2A/2C, and α1A-adrenergic receptors at higher concentrations. May act as an antagonist at some GPCRs and has been shown to induce diuresis at higher doses. |
| Perlapine | Primarily acts as a mild sedative and antihistamine. |
| JHU37160 | High doses may induce sedation and anxiety-like behavior in rats. |
Recommendation: For experiments where off-target effects are a significant concern, DCZ, C21, and JHU37160 are recommended over CNO. However, it is imperative to perform dose-response studies and include appropriate control groups (e.g., administration of the agonist to animals not expressing the DREADD) to account for any potential off-target effects, especially with C21 and JHU37160 at higher concentrations.
Signaling Pathways and Experimental Workflows
The activation of DREADDs by an agonist initiates specific intracellular signaling cascades. The following diagrams illustrate the canonical Gq and Gi signaling pathways, along with a typical experimental workflow for in vivo DREADD activation.
Figure 1: Gq-DREADD Signaling Pathway.
Figure 2: Gi-DREADD Signaling Pathway.
Figure 3: In Vivo DREADD Activation Workflow.
Experimental Protocols
Rigorous and detailed experimental design is paramount for obtaining reproducible and reliable results with DREADD technology. Below are generalized yet detailed protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro DREADD Potency Assessment using Calcium Mobilization Assay (for Gq-DREADDs)
Objective: To determine the potency (EC50) of a DREADD agonist by measuring intracellular calcium mobilization in cells expressing a Gq-coupled DREADD.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect the cells with a plasmid encoding the Gq-DREADD of interest (e.g., hM3Dq) using a standard transfection reagent.
-
Plate the transfected cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading and de-esterification.
-
-
Agonist Preparation:
-
Prepare a stock solution of the DREADD agonist in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the agonist stock solution in the physiological salt solution to create a range of concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the cells in each well.
-
Program the instrument to add the different concentrations of the agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value.
-
Protocol 2: In Vivo DREADD Activation and Behavioral Analysis
Objective: To assess the in vivo efficacy of a DREADD agonist by activating a specific neuronal population and observing the resulting behavioral changes.
Methodology:
-
Animal Model and Viral Delivery:
-
Use a suitable animal model, such as a Cre-driver mouse or rat line, to allow for cell-type-specific expression of the DREADD.
-
Perform stereotactic surgery to inject an adeno-associated virus (AAV) carrying a Cre-dependent DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) into the brain region of interest.
-
Allow for a sufficient viral expression period (typically 3-4 weeks).
-
-
Drug Preparation and Administration:
-
Dissolve the DREADD agonist in a vehicle solution (e.g., 0.9% saline with a small percentage of DMSO if necessary).
-
Administer the agonist via intraperitoneal (i.p.) injection at the desired dose. For comparative studies, different cohorts of animals will receive different agonists or a vehicle control.
-
-
Behavioral Testing:
-
Habituate the animals to the testing environment and procedures prior to the experiment.
-
At a predetermined time after agonist administration (based on its known pharmacokinetics), conduct the behavioral test. The choice of test will depend on the function of the targeted neuronal population (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior).
-
Record and score the behavior using automated tracking software or by a blinded observer.
-
-
Histological Verification:
-
Following the completion of behavioral testing, perfuse the animals and collect the brain tissue.
-
Perform immunohistochemistry to verify the correct targeting and expression of the DREADD construct (e.g., by visualizing the mCherry reporter).
-
To confirm neuronal activation, stain for the immediate early gene product c-Fos, which is a marker of recent neuronal activity.
-
Conclusion and Future Directions
The development of alternatives to CNO has significantly advanced the utility and reliability of DREADD technology. Deschloroclozapine (DCZ) currently stands out as a highly potent and selective agonist with an excellent pharmacokinetic profile and minimal off-target effects. Compound 21 and JHU37160 also represent viable alternatives, although careful consideration of their potential off-target effects at higher doses is warranted. Perlapine offers another option, particularly when its mild sedative properties are not a confounding factor.
The choice of the optimal DREADD agonist will ultimately depend on the specific experimental context, including the target cell population, the desired temporal dynamics of neuronal modulation, and the sensitivity of the behavioral or physiological readout to potential off-target effects. As the field continues to evolve, the development of even more potent, selective, and inert DREADD actuators will further enhance the precision and translational potential of this powerful chemogenetic tool.
References
- 1. This compound, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CNO and Compound 21 for In Vivo DREADD Applications
A comprehensive guide for researchers on the in vivo efficacy, pharmacokinetics, and potential off-target effects of two prominent DREADD actuators.
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology has revolutionized neuroscience, offering precise spatiotemporal control over neuronal activity. The choice of the activating ligand is critical for the successful implementation and interpretation of these chemogenetic experiments. For years, Clozapine N-oxide (CNO) has been the standard actuator for muscarinic-based DREADDs. However, concerns over its metabolic conversion to clozapine, a psychoactive drug with its own range of biological targets, have led to the development of alternative agonists. Compound 21 (C21) has emerged as a promising substitute, engineered to circumvent the limitations of CNO. This guide provides an objective, data-driven comparison of CNO and Compound 21 to aid researchers in selecting the optimal actuator for their in vivo studies.
Executive Summary
Compound 21 generally presents a more favorable profile for in vivo DREADD applications due to its lack of metabolic conversion to clozapine, superior brain penetrability, and potent activation of DREADD receptors.[1][2][3] While CNO can be effective, its use is complicated by off-target effects stemming from its conversion to clozapine, necessitating rigorous control experiments.[4][5] However, Compound 21 is not without its own dose-dependent off-target considerations that researchers must be aware of.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for CNO and Compound 21 based on available experimental data.
Table 1: In Vitro Receptor Potency and Efficacy
| Ligand | DREADD Receptor | EC50 (nM) |
| This compound (CNO) | hM4Di | 8.1 |
| Compound 21 (C21) | hM4Di | 2.95 |
| Clozapine | hM4Di | 0.42 |
EC50 (Half maximal effective concentration) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 denotes higher potency. Data from Jendryka et al., 2019.
Table 2: In Vivo Pharmacokinetic Properties
| Ligand | Key Characteristic | Finding | Species |
| This compound (CNO) | Back-metabolism | Converts to Clozapine | Mice, Rats |
| Brain Penetration | Poor; CNO is often undetectable in the brain. | Mice | |
| Compound 21 (C21) | Back-metabolism | Does not convert to Clozapine | Mice |
| Brain Penetration | Excellent and long-lasting presence | Mice |
Data compiled from Thompson et al., 2018 and Jendryka et al., 2019.
Table 3: Recommended In Vivo Dosing
| Ligand | Species | Recommended Dose Range (mg/kg) | Key Considerations |
| This compound (CNO) | Mouse | 3 - 5 | Higher doses (e.g., 10 mg/kg) can produce off-target effects. |
| Rat | 1 - 5 | Dose-dependent off-target effects have been reported. | |
| Compound 21 (C21) | Mouse | 0.4 - 1 | Doses up to 3 mg/kg have been used, but may induce off-target effects. |
| Rat | 0.5 | A dose of 1 mg/kg has been shown to have off-target effects. |
Dosage recommendations are based on a synthesis of findings from multiple studies and should be optimized for specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for in vivo DREADD activation using CNO and Compound 21.
General Protocol for Intraperitoneal (i.p.) Injection in Mice
-
Ligand Preparation:
-
CNO: Dissolve in a small amount of DMSO, then dilute to the final concentration with sterile saline (0.9% NaCl). The final DMSO concentration should be minimal (e.g., <5%).
-
Compound 21: Dissolve directly in sterile saline.
-
-
Animal Handling: Habituate the animals to the injection procedure to minimize stress-induced confounds.
-
Injection: Administer the prepared ligand solution via intraperitoneal injection. The injection volume is typically 5-10 ml/kg.
-
Control Groups: It is imperative to include a control group of animals that do not express the DREADD receptor but receive the same ligand injection to account for any off-target effects of the compound.
-
Behavioral/Physiological Assessment: The onset of action for both CNO and C21 is typically within 15-30 minutes following i.p. injection.
Example In Vivo Experiment: Modulation of Feeding Behavior
-
Objective: To assess the effect of activating hM3Dq receptors in AgRP neurons of the hypothalamus on feeding behavior.
-
Animal Model: Mice expressing Cre recombinase in AgRP neurons.
-
Viral Vector: AAV encoding a Cre-dependent hM3Dq-mCherry construct is injected into the arcuate nucleus of the hypothalamus.
-
Ligand Administration:
-
CNO: 1 mg/kg, i.p.
-
Compound 21: 0.3 mg/kg, i.p.
-
-
Outcome Measure: Food intake is measured at specific time points following ligand administration.
-
Control: A cohort of AgRP-Cre mice injected with a control virus (e.g., AAV encoding only mCherry) should be treated with the same doses of CNO and C21.
Mandatory Visualizations
Signaling Pathways
The most commonly used muscarinic DREADDs, hM3Dq and hM4Di, signal through the Gq and Gi pathways, respectively.
DREADD G-protein signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo DREADD experiment.
A typical in vivo DREADD experimental workflow.
Logical Relationship: CNO Metabolism and Off-Target Effects
This diagram outlines the metabolic fate of CNO and its implications for off-target effects.
Metabolic pathway of CNO leading to off-target effects.
Conclusion and Recommendations
For researchers embarking on in vivo DREADD studies, Compound 21 is a highly recommended alternative to CNO. Its favorable pharmacokinetic profile and lack of conversion to clozapine simplify experimental design and data interpretation. However, it is crucial to recognize that C21 can also elicit off-target effects, particularly at higher doses. Therefore, for both CNO and C21, the following best practices are strongly advised:
-
Dose-Response Studies: Perform pilot studies to determine the minimal effective dose for your specific experimental paradigm.
-
Appropriate Controls: Always include a DREADD-negative control group that receives the same ligand at the same dose to unequivocally identify any off-target effects.
-
Consider the Animal Model: Off-target effects can be species- and even strain-dependent.
By carefully considering the properties of each ligand and implementing rigorous experimental controls, researchers can confidently leverage the power of DREADD technology to unravel the complexities of the nervous system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuronal Activation Post-CNO Administration: A Comparative Guide to c-Fos and its Alternatives
For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), confirming neuronal activation following the administration of Clozapine-N-oxide (CNO) is a critical validation step. The most common method for this is the immunohistochemical detection of c-Fos, an immediate early gene product that is upregulated in response to neuronal activity. This guide provides an objective comparison of the c-Fos-based validation method with other techniques, supported by experimental data and detailed protocols.
Quantitative Comparison of Neuronal Activation Markers
The efficacy of CNO in activating DREADD-expressing neurons is typically quantified by comparing the number of c-Fos-positive cells in animals that received CNO versus a vehicle control. The following table summarizes representative data from studies validating Gq-DREADD activation.
| Brain Region | Animal Model | CNO Dose (IP) | Experimental Group | Control Group(s) | Outcome (c-Fos Positive Cells) | References |
| Prefrontal Cortex (PFC) | Mouse | Not Specified | AAV-CaMKIIa-hM3Dq-mCherry + CNO | AAV-CaMKIIa-mCherry + CNO | Significantly Increased | [1] |
| Basal Forebrain (DBB) | Rat | 10 mg/kg | AAV-CaMKIIa-hM3Dq-mCherry + CNO | AAV-CaMKIIa-hM3Dq-mCherry + Vehicle | Significantly Increased | [1] |
| Median Preoptic Nucleus (MnPO) | Rat | 10 mg/kg | Gq DREADD + CNO | Gq DREADD + Vehicle, Control Virus + CNO, Control Virus + Vehicle | Significantly Increased | [2][3] |
| Hippocampus | Mouse | 1.0 mg/kg (eye-drop) | AAV-hSyn-hM3D(Gq)-mCherry + CNO | Saline eye-drop, Uninfected + CNO | 97.34% of DREADD-expressing cells were c-Fos positive | [4] |
| Dorsomedial Striatum (DMS) | Rat | Not Specified | D1-Cre + AAV-hSyn-DIO-hM4Di-mCherry + CNO | Vehicle | Increased number of cells expressing c-fos mRNA |
Note: "Significantly Increased" indicates a statistically significant rise in c-Fos positive cells compared to all control groups, though exact percentages were not always provided in the source material.
Experimental Protocol: c-Fos Immunohistochemistry Post-CNO Administration
Validating DREADD activation with c-Fos requires a carefully timed and executed experimental workflow. Below is a generalized protocol synthesized from common laboratory practices.
-
Virus Injection: An adeno-associated virus (AAV) carrying the DREADD construct (e.g., rAAV5-CaMKIIa-hM3D(Gq)-mCherry) is injected into the target brain region of the anesthetized animal using stereotaxic surgery.
-
Incubation Period: A period of 3-4 weeks is typically allowed for the virus to transduce neurons and for the DREADD receptor to be robustly expressed.
-
CNO Administration: CNO is dissolved in a vehicle, commonly saline or a small percentage of DMSO in saline. It is administered via intraperitoneal (IP) injection, through drinking water, or as eye drops. Doses can range from 0.1 to 10 mg/kg. Control animals should receive the vehicle alone.
-
Timing for c-Fos Expression: Animals are typically perfused 90 to 120 minutes after CNO administration to allow for peak c-Fos protein expression.
-
Tissue Processing:
-
Animals are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.
-
40 µm coronal sections are cut on a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Free-floating sections are washed in PBS.
-
Endogenous peroxidase activity is quenched (for DAB staining).
-
Sections are blocked in a solution containing normal serum and a permeabilizing agent like Triton X-100.
-
Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Following washes, sections are incubated with a fluorescently-labeled secondary antibody or a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (for DAB staining).
-
-
Imaging and Analysis: Sections are mounted on slides and imaged using a confocal or fluorescence microscope. The number of c-Fos-positive cells in the region of interest is quantified and compared between experimental and control groups. If the DREADD construct includes a fluorescent reporter like mCherry, co-localization can be directly assessed.
Visualizing the Process
Signaling Pathway from Gq-DREADD Activation to c-Fos Expression
References
A Comparative Guide to the Pharmacokinetics of CNO and Its Alternatives for DREADD-Based Research
For researchers, scientists, and drug development professionals utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, the choice of an appropriate agonist is a critical determinant of experimental success and data integrity. This guide provides an objective comparison of the pharmacokinetics of the conventional agonist, Clozapine-N-Oxide (CNO), against its more recent alternatives: Perlapine, Deschloroclozapine (DCZ), and Compound 21 (C21). The information presented herein, supported by experimental data, aims to facilitate informed decisions in the design and execution of chemogenetic studies.
The utility of DREADD systems hinges on the principle of a pharmacologically inert ligand activating a specifically engineered receptor. However, the seminal discovery of CNO's in vivo conversion to the psychoactive drug clozapine has necessitated the development and characterization of alternative agonists with improved pharmacokinetic and pharmacodynamic profiles. This guide delves into the key pharmacokinetic parameters, experimental methodologies, and signaling pathways associated with CNO and its prominent alternatives.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of CNO and its alternatives from various studies. It is important to note that these values can vary depending on the animal model, administration route, and experimental conditions.
| Parameter | Clozapine-N-Oxide (CNO) | Perlapine | Deschloroclozapine (DCZ) | Compound 21 (C21) |
| In Vivo Conversion to Clozapine | Yes[1][2] | No[1] | Negligible[3][4] | No |
| Potency (relative to CNO) | Baseline | Higher | ~20-60 fold higher than CNO | Higher |
| Brain Penetrance | Poor | Measurable brain levels | Good brain penetrance | Excellent brain penetrability |
| Onset of Action | Slower | Not explicitly detailed | Rapid (within minutes) | Rapid |
| Typical In Vivo Dose (mice, i.p.) | 1-10 mg/kg | 0.1-10 mg/kg | 1-100 µg/kg | 0.3-3 mg/kg |
| Peak Plasma Concentration (Tmax) | ~30 minutes | Not explicitly detailed | ~30 minutes (i.v. in monkeys) | Peaks around 30 minutes |
| Metabolites | Clozapine, N-desmethylclozapine | Not reported to have active metabolites for DREADD activity | Negligible metabolites detected | No conversion to clozapine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments cited in the comparison of these DREADD agonists.
Protocol 1: In Vivo Pharmacokinetic Analysis in Mice
This protocol outlines a typical procedure for determining the plasma and brain concentrations of DREADD agonists following systemic administration.
1. Animal Preparation:
-
Adult male C57BL/6J mice are used.
-
Animals are housed under standard conditions with ad libitum access to food and water.
2. Drug Administration:
-
CNO, Perlapine, DCZ, or Compound 21 are dissolved in a suitable vehicle (e.g., 0.5% DMSO in sterile saline).
-
The respective agonist is administered via intraperitoneal (i.p.) injection at the desired dose.
3. Sample Collection:
-
At various time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes), animals are anesthetized.
-
Blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation.
-
The brain is rapidly excised, rinsed in cold saline, and snap-frozen.
4. Sample Analysis (LC-MS/MS):
-
Plasma and brain homogenate samples are prepared for analysis.
-
Concentrations of the parent drug and any relevant metabolites (e.g., clozapine from CNO) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Protocol 2: In Vitro DREADD Activation Assay (Calcium Mobilization)
This protocol describes a common in vitro method to assess the potency of DREADD agonists on Gq-coupled DREADDs.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently transfected with a plasmid encoding the hM3Dq receptor.
2. Calcium Assay:
-
Transfected cells are plated in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the DREADD agonist (CNO, Perlapine, DCZ, or Compound 21) are added to the wells.
-
Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
3. Data Analysis:
-
The concentration-response curves are generated, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated to determine the potency of each compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the DREADD activation pathway and a typical experimental workflow for comparing agonist pharmacokinetics.
References
Clozapine's Role as a Primary DREADD Actuator In Vivo: A Comparative Analysis
A comprehensive examination of experimental evidence reveals that clozapine, the metabolite of the commonly used DREADD actuator Clozapine-N-Oxide (CNO), is the primary in vivo activator of muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This guide provides a comparative analysis of clozapine's performance against its precursor, CNO, and other alternative actuators, supported by quantitative data and detailed experimental protocols.
The advent of DREADD technology has revolutionized neuroscience, offering precise control over neuronal activity. However, the long-standing use of CNO as the go-to actuator has been challenged by mounting evidence of its metabolic conversion to clozapine, a potent psychoactive drug. This conversion raises critical questions about the true mediator of DREADD-induced effects in vivo. This guide delves into the evidence supporting clozapine as the principal actuator and compares its efficacy and specificity with next-generation compounds designed to overcome the limitations of the CNO-clozapine system.
Performance Comparison: Clozapine vs. Alternatives
Experimental data consistently demonstrates that clozapine exhibits significantly higher potency and affinity for DREADD receptors compared to CNO. Furthermore, novel actuators such as Deschloroclozapine (DCZ), Compound 21 (C21), and JHU37160 have emerged as potent and more selective alternatives, offering improved pharmacokinetic profiles and reduced off-target effects.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo characteristics of various DREADD actuators, providing a clear comparison of their potency, affinity, and effective dosages.
Table 1: In Vitro Potency and Affinity of DREADD Actuators
| Actuator | Receptor | EC50 (nM) | Ki (nM) | Source(s) |
| Clozapine-N-Oxide (CNO) | hM4Di | 8.1 | - | [1] |
| hM3Dq | 6.0 | - | [2] | |
| Clozapine | hM4Di | 0.42 | - | [1] |
| hM3Dq | 1.1 | - | [1] | |
| Deschloroclozapine (DCZ) | hM4Di | 0.081 | 4.2 | [3] |
| hM3Dq | 0.13 | 6.3 | ||
| Compound 21 (C21) | hM4Di | - | - | |
| hM3Dq | 1.7 | - | ||
| JHU37160 | hM4Di | 0.2 | 3.6 | |
| hM3Dq | 18.5 | 1.9 |
Table 2: In Vivo Efficacy and Dosage of DREADD Actuators
| Actuator | Species | Route | Effective Dose Range | Observed Effects | Source(s) |
| Clozapine-N-Oxide (CNO) | Mouse | IP | 1-10 mg/kg | Neuronal silencing, behavioral changes | |
| Rat | IP | 1-10 mg/kg | Behavioral changes | ||
| Clozapine | Mouse | IP | 0.1 mg/kg | Neuronal silencing | |
| Deschloroclozapine (DCZ) | Mouse | IP | 1-3 µg/kg | Neuronal activity enhancement | |
| Monkey | IM | 100 µg/kg | Reversible spatial working memory deficits | ||
| Compound 21 (C21) | Rat | IP | 0.5 mg/kg | Selective reduction of neuronal firing | |
| JHU37160 | Mouse | IP | 0.01-1 mg/kg | Inhibition of locomotor activity | |
| Rat | IP | 0.1 mg/kg | DREADD occupancy of ~80% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
DREADD Signaling Pathways
References
Safety Operating Guide
Safe Disposal of Clozapine N-oxide: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Clozapine N-oxide (CNO) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of CNO, grounded in safety data sheets and hazardous materials protocols.
This compound is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, adherence to strict safety and disposal protocols is mandatory.
Immediate Safety and Handling
Before beginning any procedure that involves CNO, ensure that all relevant personnel are familiar with its hazards. Powdered CNO should be handled in a chemical fume hood to prevent inhalation[1].
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face | Safety glasses or chemical splash goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Body | Laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory | Use of a chemical fume hood | Prevents inhalation of CNO dust or aerosols, which may cause respiratory irritation. A suitable respirator may be necessary if a fume hood is not available or if risk assessment indicates it. |
Spill Management Protocol
In the event of a CNO spill, immediate and correct action is necessary to mitigate risks.
Methodology for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate area.
-
Don Appropriate PPE: Before addressing the spill, put on all required personal protective equipment as detailed in the table above.
-
Contain the Spill: Cover the spillage with a suitable inert absorbent material, such as vermiculite or sand.
-
Collect the Waste: Carefully sweep or scoop up the absorbent material and the spilled compound. Use non-sparking tools if the compound is in a flammable solvent.
-
Containerize Waste: Place the collected waste into a clearly labeled, appropriate container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminate it.
-
Proper Disposal: The collected waste must be disposed of as hazardous chemical waste, as outlined in the disposal procedures below.
This compound Disposal Procedure
Improper disposal of CNO, such as pouring it down the drain, is strictly prohibited as it can lead to environmental contamination. CNO waste must be handled as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste containing CNO, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions.
-
Segregate CNO waste from other laboratory waste streams. Do not mix with other incompatible wastes.
-
-
Waste Containment and Labeling:
-
Place solid CNO waste and contaminated materials into a durable, leak-proof container.
-
Liquid CNO waste should be stored in a sealed, chemical-resistant container.
-
Label the waste container clearly as "Hazardous Waste" and specify the contents, including "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for collection and disposal.
-
Disposal must be carried out in accordance with all local, state, and federal regulations at a regulated landfill site or other approved facility for hazardous or toxic wastes.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound (CNO).
References
Essential Safety and Handling Guide for Clozapine N-oxide (CNO)
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Clozapine N-oxide (CNO). Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as toxic if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Pictogram | Signal Word | Hazard Statement | GHS Classification | Reference |
|
| Danger | H301: Toxic if swallowed. | Acute Toxicity - Oral 3 | |
|
| Danger | H315: Causes skin irritation. | Skin Irritation 2 | |
|
| Danger | H319: Causes serious eye irritation. | Eye Irritation 2A | |
|
| Danger | H335: May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure 3 | |
|
| Danger | H336: May cause drowsiness or dizziness. | Specific Target Organ Toxicity - Single Exposure 3 |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling CNO. The level of PPE required depends on the specific task being performed.
Table 2: Recommended PPE for Handling this compound
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid CNO (Weighing, Aliquoting) | Chemical fume hood | Impermeable, chemical-resistant gloves (Nitrile gloves recommended) | Safety glasses with side shields or safety goggles | Required when dusts are generated. Use a NIOSH-certified respirator for dusts. | Laboratory coat |
| Handling CNO Solutions | Well-ventilated area | Impermeable, chemical-resistant gloves (Nitrile gloves recommended) | Safety glasses or goggles | Not generally required if handled in a well-ventilated area. | Laboratory coat |
Operational Plan: Safe Handling and Experimental Protocols
Strict adherence to safe handling procedures is crucial to minimize risk.
Protocol 1: Weighing and Preparing a CNO Stock Solution
-
Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary materials, including the CNO container, spatulas, weigh boats, solvent, and appropriate glassware.
-
Don PPE : Put on all required PPE as specified in Table 2 for handling solid CNO, including a lab coat, nitrile gloves, and eye protection.
-
Weighing : Perform all manipulations of solid CNO within a certified chemical fume hood to prevent inhalation of dust particles. Use a dedicated spatula to transfer the CNO powder to a tared weigh boat.
-
Dissolving : CNO freebase is soluble in DMSO up to 100 mM. Add the appropriate volume of DMSO to the vessel containing the weighed CNO. Vortex thoroughly until the CNO is completely dissolved. For an organic solvent-free option, the dihydrochloride salt form of CNO can be dissolved in aqueous buffers like saline.
-
Labeling and Storage : Clearly label the container with the chemical name, concentration, solvent, date, and hazard pictograms. Store the stock solution according to the guidelines in Section 4.
-
Decontamination : Wipe down the spatula, weigh boat, and work surface inside the fume hood with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.
-
Doff PPE : Remove gloves and wash hands thoroughly with soap and water after handling.
General Hygiene Measures
-
Avoid all contact with skin, eyes, and clothing.
-
Wash hands thoroughly before breaks and immediately after handling the product.
-
Do not eat, drink, or smoke in areas where CNO is handled or stored.
-
Immediately remove all soiled and contaminated clothing.
Storage and Disposal Plan
Storage
-
Solid CNO : Keep the container tightly sealed and store in a dry, well-ventilated place. For long-term stability (≥4 years), store at -20°C. Store locked up or in an area accessible only to authorized personnel.
-
DMSO Solutions : Stock solutions in DMSO can be stored at -20°C for short periods, though freshly prepared solutions are recommended.
-
Aqueous Solutions : It is not recommended to store aqueous solutions for more than one day due to potential precipitation.
Waste Disposal
-
All CNO waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.
-
Place waste in a clearly labeled, sealed container.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.
-
Do not allow CNO to enter sewers or surface and ground water systems.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
Spill Response
-
Evacuate : Alert others in the area and evacuate personnel to a safe location.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent entry into the sewer system.
-
Absorb & Collect : For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, cover with a suitable absorbent material.
-
Clean : Pick up and transfer the material into a properly labeled, sealed container for hazardous waste disposal. Clean the affected area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EH&S department.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth and give at most two glasses of water to drink.
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with copious amounts of soap and water.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.
-
General Advice : In all cases of exposure, show the Safety Data Sheet (SDS) to the doctor in attendance.
Quantitative Data Summary
Table 3: Physical, Chemical, and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉ClN₄O | |
| Molecular Weight | 342.8 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility in DMSO | Approx. 2 mg/mL; up to 100 mM | |
| Solubility in PBS (pH 7.2) | Approx. 1 mg/mL | |
| Storage (Solid) | ≥4 years at -20°C | |
| Stability in Aqueous Solution | Unpredictable; precipitation can occur. Do not store for more than one day. | |
| Stability in DMSO Solution | Stable for short periods at -20°C. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
